Technical Documentation Center

6-Bromo-5-fluoropicolinonitrile Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6-Bromo-5-fluoropicolinonitrile
  • CAS: 1416713-45-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physical Properties of 6-Bromo-5-fluoropicolinonitrile

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of 6-Bromo-5-fluoropicolinonitrile in Modern Drug Discovery 6-Bromo-5-fluoropicolinonitrile is a halogenated pyridine...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 6-Bromo-5-fluoropicolinonitrile in Modern Drug Discovery

6-Bromo-5-fluoropicolinonitrile is a halogenated pyridine derivative that has emerged as a pivotal building block in medicinal chemistry. Its unique trifunctionalized scaffold, featuring a bromine atom, a fluorine atom, and a nitrile group on a pyridine ring, offers a versatile platform for the synthesis of complex bioactive molecules.[1] The strategic placement of these functionalities allows for a diverse range of chemical transformations, making it a valuable intermediate in the development of novel therapeutics.[2][3]

The bromine atom serves as an excellent handle for cross-coupling reactions, enabling the introduction of various aryl, heteroaryl, or alkyl groups. The fluorine atom can enhance the metabolic stability, binding affinity, and pharmacokinetic properties of a drug candidate. The nitrile group is a versatile precursor to other functional groups such as amines, carboxylic acids, and tetrazoles, which are prevalent in many pharmaceuticals. Understanding the physical properties of this compound is therefore of paramount importance for its effective handling, reaction optimization, and the characterization of its downstream products.

This technical guide provides a comprehensive overview of the known physical properties of 6-Bromo-5-fluoropicolinonitrile, alongside detailed experimental protocols for their determination.

Molecular and Chemical Identity

IdentifierValueSource
Chemical Name 6-Bromo-5-fluoropicolinonitrileN/A
Synonyms 5-Bromo-6-fluoropyridine-2-carbonitrile
CAS Number 1416713-45-5, 1806849-64-8[4][5]
Molecular Formula C₆H₂BrFN₂
Molecular Weight 201.00 g/mol
Chemical Structure ```dot
graph {
layout=neato;
node [shape=plaintext];
edge [style=bold];
C1 -- C2 [len=1.5];
C2 -- C3 [len=1.5];
C3 -- N1 [len=1.5];
N1 -- C4 [len=1.5];
C4 -- C5 [len=1.5];
C5 -- C1 [len=1.5];
C1 -- Br [label="Br", len=1.2];
C2 -- F [label="F", len=1.2];
C5 -- C6 [len=1.2];
C6 -- N2 [style=dotted, len=0.8];
C6 -- N2 [style=dotted, len=0.8, headport="n", tailport="s"];

C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; N1 [label="N"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; N2 [label="N"]; Br [label="Br"]; F [label="F"];

C3 -- H1 [label="H", len=1.2]; C4 -- H2 [label="H", len=1.2]; }

Workflow for qualitative solubility assessment.

Step-by-Step Methodology:

  • Sample Preparation: Weigh approximately 10 mg of 6-Bromo-5-fluoropicolinonitrile into a small vial.

  • Solvent Addition: Add 1 mL of the test solvent (e.g., water, ethanol, acetone, dichloromethane, DMSO) to the vial.

  • Observation: Vortex or shake the vial for 1 minute and observe if the solid dissolves completely.

  • Classification: Classify the solubility as "soluble" (>10 mg/mL), "partially soluble", or "insoluble" (<1 mg/mL).

Trustworthiness and Self-Validation:

  • Repeating the test with varying amounts of solute and solvent can provide a more quantitative estimation of solubility.

  • Visual inspection under good lighting is crucial to ensure no undissolved particles remain.

Safety, Handling, and Storage

As a halogenated aromatic compound, 6-Bromo-5-fluoropicolinonitrile should be handled with appropriate safety precautions.

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place. An inert atmosphere is recommended for long-term storage to prevent potential degradation.

Conclusion

6-Bromo-5-fluoropicolinonitrile is a key synthetic intermediate with significant potential in drug discovery. While a complete experimental dataset of its physical properties is not yet fully available in the public domain, this guide provides the best available information and predictive data. The outlined experimental protocols offer a robust framework for researchers to determine these properties in their own laboratories, ensuring the quality and consistency of their research endeavors. As the use of this versatile building block continues to grow, a more comprehensive understanding of its physical characteristics will undoubtedly contribute to the accelerated development of new and innovative therapeutics.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemical Versatility of 5-Bromo-3-fluoropicolinonitrile in Synthesis. Retrieved from [Link]

  • Goda, F. E., Abdel-Aziz, A. A. M., & Ghoneim, H. A. (2005). Synthesis and biological evaluation of novel 6-nitro-5-substituted aminoquinolines as local anesthetic and anti-arrhythmic agents: molecular modeling study. Bioorganic & Medicinal Chemistry, 13(9), 3175-3183. Retrieved from [Link]

  • Aksenov, A. V., & Aksenova, I. V. (2021). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules, 26(11), 3326. Retrieved from [Link]

  • Lei, F., Tu, Y., Wang, M., Wang, W., Tang, Q., & Xu, S. (2015). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. Proceedings of the 2015 International conference on Applied Science and Engineering Innovation. Retrieved from [Link]

  • García-Calvo, O., et al. (2020). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules, 25(11), 2630. Retrieved from [Link]

  • De Paepe, E., et al. (2021). Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. Forensic Science International, 327, 110967. Retrieved from [Link]

  • Lei, F., et al. (2015). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. Atlantis Press. Retrieved from [Link]

  • Sastrohamidjojo, H. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 101-114. Retrieved from [Link]

  • Abdel-Ghani, N. T., & El-Rabbat, M. M. (2013). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Revista de la Societat Catalana de Química, 12, 39-49. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-6-bromo-3-chloro-5-fluoropicolinic acid. Retrieved from [Link]

  • Jayaprakash, C., & Al-amshany, Z. M. (2015). The Vibrational Spectroscopic (FT-IR & FTR) study and HOMO & LUMO analysis of 6-Methyl Quinoline using DFT. International Journal of ChemTech Research, 8(4), 1851-1868. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0218062). Retrieved from [Link]

  • Surface Science Western. (n.d.). Fourier transform infrared spectroscopy (FTIR) and Raman Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]

  • Reagentia. (n.d.). 5-Bromo-6-fluoropicolinonitrile (1 x 250 mg). Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. Retrieved from [Link]

  • PubChem. (n.d.). 6-Bromo-5-fluoropicolinic Acid. Retrieved from [Link]

  • ChemBK. (2024, April 9). 886373-28-0. Retrieved from [Link]

Sources

Exploratory

The Picolinonitrile Nexus: Reactivity, Chelation, and Synthetic Utility

Executive Summary Picolinonitriles (2-cyanopyridines) represent a unique class of heteroaromatic nitriles where the reactivity is dictated by the interplay between the electron-deficient pyridine ring and the cyano group...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Picolinonitriles (2-cyanopyridines) represent a unique class of heteroaromatic nitriles where the reactivity is dictated by the interplay between the electron-deficient pyridine ring and the cyano group. Unlike benzonitriles, where the aromatic ring acts primarily as a scaffold, the pyridine ring in picolinonitriles actively participates in transformations through inductive electron withdrawal and specific metal coordination (the "ortho-effect").

This guide dissects the reactivity profile of picolinonitriles, focusing on three mechanistic pillars: Nucleophilic addition at the nitrile carbon , Nitrile-activated nucleophilic aromatic substitution (SNAr) , and Metal-mediated chelation . We provide validated protocols for high-value transformations, specifically tetrazole synthesis and controlled hydration, essential for modern drug discovery.

Electronic Architecture: The Pyridine-Nitrile Synergism

The reactivity of picolinonitrile is governed by the strong dipole moment and the electron-withdrawing nature of the pyridine nitrogen.

  • Inductive Activation (-I Effect): The pyridine nitrogen (electronegativity ~3.04) pulls electron density from the ring, making the C2 and C4 positions highly electrophilic. This effect propagates to the nitrile carbon, making it significantly more susceptible to nucleophilic attack than the nitrile carbon in benzonitrile.

  • Resonance Effects (-R Effect): The nitrile group itself is a strong electron-withdrawing group. When positioned at C2 or C4, it can stabilize negative charges in the ring (Meisenheimer complexes), facilitating SNAr reactions on the ring.

  • The Chelation Vector: Uniquely to 2-cyanopyridine, the lone pair on the pyridine nitrogen and the nitrile nitrogen are positioned to form stable 5-membered chelate rings with transition metals. This can either accelerate reactions (template effect) or inhibit them (catalyst poisoning), depending on the metal's hardness and coordination geometry.

Reactivity Landscape & Visual Pathways[1]

The following diagram illustrates the divergent reaction pathways available to the picolinonitrile scaffold.

PicolinonitrileReactivity cluster_chelation Chelation Effect Picolino Picolinonitrile (2-Cyanopyridine) Tetrazole 5-(2-Pyridyl)tetrazole (Bioisostere) Picolino->Tetrazole [3+2] Cycloaddition (NaN3, ZnBr2) Amide Picolinamide (Hydrolysis) Picolino->Amide Metal-Cat. Hydration (Ru, Pt, or Zn) Amine 2-Picolylamine (Reduction) Picolino->Amine Hydrogenation (H2, Ni/Pd) SNAr Substituted Pyridine (Ring Functionalization) Picolino->SNAr S_NAr Activation (Nu-, Leaving Group at C4/C6) Metal Metal Center (Zn, Cu, Ru) Picolino->Metal Bidentate Coordination

Figure 1: Divergent reactivity profile of picolinonitrile. The scaffold serves as a precursor for heterocycles, amides, and amines, while also acting as a ligand.

Nucleophilic Transformations of the Nitrile Group[1]

[3+2] Cycloaddition: Synthesis of Tetrazoles

The conversion of picolinonitriles to tetrazoles is a cornerstone reaction in medicinal chemistry, as the tetrazole ring serves as a lipophilic bioisostere for carboxylic acids.

Mechanism: The reaction between a nitrile and an azide is kinetically slow due to electrostatic repulsion. In the case of picolinonitrile, the reaction is catalyzed by Lewis acids (e.g., ZnBr2). The zinc ion coordinates to the nitrile nitrogen, increasing the electrophilicity of the carbon, and potentially coordinates the azide, bringing the reactants into proximity.

Protocol 1: Zinc-Catalyzed Tetrazole Synthesis (Demko-Sharpless Method) This protocol avoids the use of toxic tin reagents and highly explosive hydrazoic acid gas generation.

ParameterCondition
Substrate 2-Cyanopyridine (1.0 equiv)
Reagent Sodium Azide (NaN3, 1.1 equiv)
Catalyst Zinc Bromide (ZnBr2, 1.0 equiv)
Solvent Water (or Water/Isopropanol 1:1 for solubility)
Temperature Reflux (100 °C)
Time 12–24 Hours

Step-by-Step Methodology:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-cyanopyridine (10 mmol, 1.04 g), Sodium Azide (11 mmol, 0.715 g), and Zinc Bromide (10 mmol, 2.25 g).

  • Solvation: Add 40 mL of deionized water. If the nitrile is not soluble, add isopropanol (10-20 mL) until a homogeneous solution or fine suspension is achieved.

  • Reaction: Attach a reflux condenser and heat the mixture to vigorous reflux for 16 hours. Safety Note: Although Zn-azide species are safer than HN3, perform behind a blast shield.

  • Workup: Cool the reaction to room temperature. Add 3N HCl (approx. 15 mL) dropwise with stirring until pH 1 is reached. This breaks the Zinc-Tetrazolate complex.

  • Isolation: The free tetrazole often precipitates.[1] Filter the solid.[2] If no precipitate forms, extract with Ethyl Acetate (3 x 30 mL).

  • Purification: Recrystallize from Ethanol/Water.

Metal-Catalyzed Hydration

Hydrolysis of picolinonitriles to picolinamides is often faster than benzonitriles due to the "neighboring group participation" of the pyridine nitrogen, which can deliver a hydroxide equivalent from a coordinated metal center.

  • Catalysts: Ruthenium(II) p-cymene complexes and Platinum(II) phosphinito complexes are highly active.[3]

  • Selectivity: These catalysts stop at the amide, preventing over-hydrolysis to the carboxylic acid.

The Nitrile as an Activating Group (SNAr)[1]

In drug design, the picolinonitrile core is often functionalized on the ring. The nitrile group at C2 strongly activates the C4 and C6 positions toward Nucleophilic Aromatic Substitution (SNAr).

Mechanism: A nucleophile (e.g., morpholine, methoxide) attacks the ring at a position ortho or para to the nitrile.[4][5] The negative charge is delocalized onto the nitrile nitrogen (and the pyridine nitrogen), forming a stabilized Meisenheimer complex.

Reactivity Order (Leaving Group Displacement): If the pyridine ring contains halogens, the activation provided by the 2-CN group follows this trend for displacement at C4: F >> Cl ≈ Br > I

Note: The 2-CN group itself is generally robust but can be displaced by very strong nucleophiles under forcing conditions, though this is rarely the synthetic goal.

Reduction and Chelation Control

Reducing 2-cyanopyridine to 2-picolylamine requires careful catalyst selection to avoid poisoning. The product (2-picolylamine) is a potent bidentate ligand that can strip metal from the catalyst surface.

  • Preferred Method: Hydrogenation over Raney Nickel or Pd/C in acidic media (acetic acid or HCl/MeOH). The acid protonates the primary amine product, preventing it from poisoning the catalyst.

  • Selectivity: To stop at the intermediate imine (or aldehyde upon hydrolysis), bulky hydride reagents like DIBAL-H are used at -78 °C, exploiting the steric bulk to prevent the second hydride addition.

Visualizing the Tetrazole Mechanism

The following diagram details the Lewis-acid catalyzed mechanism, highlighting the activation of the nitrile.

TetrazoleMechanism cluster_note Key Interaction Start 2-Cyanopyridine + Zn(II) Complex Activated Complex (Zn-Nitrile Coordination) Start->Complex Coordination Attack Azide Attack ([3+2] Cycloaddition) Complex->Attack Activation of C≡N ZnTet Zinc-Tetrazolate Intermediate Attack->ZnTet Ring Closure Product 5-(2-Pyridyl)tetrazole (After Acid Workup) ZnTet->Product HCl Hydrolysis Note Zn(II) stabilizes the transition state and prevents HN3 formation

Figure 2: Mechanistic flow of Zinc-catalyzed tetrazole formation from picolinonitrile.

References

  • Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[6] The Journal of Organic Chemistry, 66(24), 7945–7950. [Link]

  • Kanda, T., et al. (2018). Catalytic Transfer Hydration of Cyanohydrins to α-Hydroxyamides.[7] Chemistry – A European Journal. [Link]

  • Bunnett, J. F. (1951). Mechanism of Nucleophilic Aromatic Substitution Reactions. Chemical Reviews, 49(2), 273–412. (Foundational text on SNAr activation by EWGs). [Link]

  • Organic Chemistry Portal. Synthesis of Tetrazoles. [Link]

Sources

Foundational

The Ascendant Role of Fluorinated Picolinonitriles in Modern Drug Discovery: A Technical Guide

Abstract The strategic incorporation of fluorine into pharmacologically active scaffolds represents a cornerstone of modern medicinal chemistry. This guide provides an in-depth technical exploration of the biological act...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of fluorine into pharmacologically active scaffolds represents a cornerstone of modern medicinal chemistry. This guide provides an in-depth technical exploration of the biological activities of fluorinated picolinonitriles, a chemical class of increasing importance. We will dissect the nuanced interplay between fluorination, the picolinonitrile core, and the resulting biological effects, offering a comprehensive resource for researchers, scientists, and drug development professionals. This document moves beyond a mere recitation of facts to provide a causal understanding of experimental design and mechanistic principles, grounded in authoritative scientific literature.

Introduction: The Strategic Advantage of Fluorine in Drug Design

The introduction of fluorine into organic molecules can profoundly alter their physicochemical and biological properties.[1][2] Unlike other halogens, fluorine possesses a unique combination of high electronegativity, small atomic radius (comparable to hydrogen), and the ability to form strong carbon-fluorine bonds.[3] These characteristics impart several advantages in drug design:

  • Enhanced Metabolic Stability: The strength of the C-F bond can block sites of oxidative metabolism, increasing the in vivo half-life of a drug candidate.[4]

  • Increased Lipophilicity: Fluorination, particularly the introduction of a trifluoromethyl group, can significantly increase a molecule's lipophilicity, which can improve its ability to cross cellular membranes and enhance bioavailability.[2][5]

  • Modulation of pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, influencing a molecule's ionization state at physiological pH and its interaction with biological targets.

  • Conformational Control: The introduction of fluorine can induce specific conformational preferences in a molecule, leading to more selective binding to a target protein.[6][7]

  • Novel Binding Interactions: Fluorine can participate in non-covalent interactions, such as halogen bonds and orthogonal multipolar interactions, which can contribute to enhanced binding affinity.[8]

The picolinonitrile scaffold, a pyridine ring bearing a nitrile group, serves as a versatile platform for drug discovery due to its ability to engage in a variety of interactions with biological targets. The nitrile group, in particular, can act as a hydrogen bond acceptor, a metal chelator, or even a covalent warhead in certain contexts.[9] The combination of these two moieties—the strategic placement of fluorine on the picolinonitrile core—creates a powerful synergy for the development of novel therapeutics.

Synthesis of Fluorinated Picolinonitriles: Enabling Chemical Diversity

The synthesis of fluorinated picolinonitriles requires specialized methodologies due to the unique reactivity of fluorinating reagents. Modern synthetic strategies have moved away from harsh and hazardous traditional methods towards milder and more selective techniques.[10][11]

Key Synthetic Approaches:
  • Nucleophilic Aromatic Substitution (SNAr): This is a common method for introducing fluorine onto an activated aromatic ring. For example, reacting a chloropicolinonitrile with a fluoride source, such as potassium fluoride, can yield the corresponding fluorinated analog. The reactivity of the starting material is crucial, and the presence of electron-withdrawing groups on the pyridine ring can facilitate the reaction.

  • Deoxyfluorination: Reagents like diethylaminosulfur trifluoride (DAST) and its analogs can be used to convert hydroxyl groups to fluorine. This is particularly useful for introducing fluorine at specific positions on an existing picolinonitrile scaffold.

  • Metal-Mediated Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis of complex fluorinated molecules. These methods allow for the precise introduction of fluorinated moieties, such as a trifluoromethyl group, onto the picolinonitrile ring.

The choice of synthetic route depends on the desired substitution pattern and the overall complexity of the target molecule. A well-designed synthetic strategy is critical for generating a diverse library of fluorinated picolinonitriles for biological screening.

Diverse Biological Activities of Fluorinated Picolinonitriles

Fluorinated picolinonitriles have demonstrated a wide spectrum of biological activities, positioning them as promising candidates for various therapeutic areas.

Antiviral Activity

The picolinonitrile scaffold has been investigated for its antiviral properties, particularly against enveloped viruses.[12][13] Mechanistic studies suggest that these compounds can interfere with viral entry into host cells by disrupting the integrity of the viral membrane and inhibiting virus-cellular membrane fusion.[13][14] Fluorination can enhance these effects by increasing the lipophilicity of the molecule, thereby promoting its interaction with the lipid bilayer of the viral envelope.

Some phenoxypyridinecarbonitriles have shown in vitro activity against a range of picornaviruses, including rhinoviruses and coxsackieviruses.[15] The proposed mechanism of action for these compounds is the inhibition of viral uncoating.[15]

Experimental Protocol: Viral Entry Inhibition Assay

This protocol outlines a general method for assessing the ability of fluorinated picolinonitriles to inhibit the entry of an enveloped virus into host cells.

  • Cell Culture: Plate susceptible host cells (e.g., Vero E6 for SARS-CoV-2) in 96-well plates and grow to confluency.

  • Compound Preparation: Prepare serial dilutions of the fluorinated picolinonitrile compounds in appropriate cell culture medium.

  • Virus Preparation: Prepare a known titer of the virus (e.g., a reporter virus expressing luciferase or GFP).

  • Infection: Pre-incubate the virus with the compound dilutions for 1 hour at 37°C.

  • Cell Treatment: Remove the growth medium from the cells and add the virus-compound mixture.

  • Incubation: Incubate the plates for a period sufficient for viral entry and initial gene expression (e.g., 2-4 hours).

  • Wash and Replace Medium: Remove the virus-compound mixture and wash the cells with PBS. Add fresh culture medium.

  • Readout: After a suitable incubation period (e.g., 24-48 hours), measure the reporter gene expression (luciferase activity or GFP fluorescence).

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of inhibition against the compound concentration.

Anticancer Activity

The antiproliferative properties of pyridine derivatives have been extensively studied.[16] Fluorinated picolinonitriles can exert their anticancer effects through various mechanisms, including the inhibition of kinases and the induction of apoptosis. The nitrile group can act as a key pharmacophore, interacting with the active site of target enzymes.[9]

For instance, certain fluorinated picolinonitrile derivatives have been investigated as kinase inhibitors, targeting enzymes like TrkA, TrkB, and TrkC, which are implicated in the growth and survival of various cancers.

Picolinic acid, a related compound, has demonstrated antitumor activity in animal models by retarding the growth of solid tumors and increasing survival rates.[17] While the exact mechanism is not fully elucidated, it is believed to involve the chelation of iron, a crucial element for cell proliferation.

Diagram: Generalized Kinase Inhibition Workflow

G cluster_0 In Vitro Screening cluster_1 Cell-Based Assays Compound Library Compound Library Biochemical Assay Biochemical Assay Compound Library->Biochemical Assay Kinase Panel Kinase Panel Kinase Panel->Biochemical Assay IC50 Determination IC50 Determination Biochemical Assay->IC50 Determination Hit Compounds Hit Compounds IC50 Determination->Hit Compounds Selectivity & Potency Proliferation Assay Proliferation Assay Hit Compounds->Proliferation Assay Apoptosis Assay Apoptosis Assay Hit Compounds->Apoptosis Assay Cancer Cell Lines Cancer Cell Lines Cancer Cell Lines->Proliferation Assay Cancer Cell Lines->Apoptosis Assay EC50 Determination EC50 Determination Proliferation Assay->EC50 Determination

Caption: A streamlined workflow for identifying and characterizing kinase inhibitors.

Anti-inflammatory Activity

Certain natural products and synthetic compounds with structures related to picolinonitriles have demonstrated anti-inflammatory properties.[18] The mechanisms often involve the modulation of key inflammatory pathways, such as the cyclooxygenase (COX) and lipoxygenase (LOX) pathways.[19][20]

For example, pyrazole and pyrazoline derivatives, which share some structural similarities with pyridines, have been shown to inhibit COX and LOX enzymes, leading to a reduction in the production of pro-inflammatory mediators like prostaglandins and leukotrienes.[21] Fluorination can enhance the potency and selectivity of these compounds.

Table: Anti-inflammatory Activity of Selected Compounds

Compound ClassTargetMechanism of ActionReference
PycnogenolCOX-2, 5-LOXInhibition of gene expression[19]
Pyrazoline derivativesCOX, 5-LOXEnzyme inhibition[21]
Pinitol and Glucosamine-Synergistic anti-inflammatory effects[22]
Agricultural Applications

The unique properties of fluorinated compounds have also been leveraged in the development of modern agrochemicals.[1][5] Fluorinated picolinonitriles and related heterocyclic compounds are used as herbicides, fungicides, and insecticides.[23] The introduction of fluorine can enhance the efficacy, selectivity, and environmental profile of these agents.[24]

For instance, fluorinated herbicides can exhibit improved crop-specific selectivity, effectively controlling weeds without harming the desired crops.[23] Similarly, fluorinated fungicides can provide broad-spectrum protection against various plant pathogens.

Mechanism of Action: A Deeper Dive

The biological activity of fluorinated picolinonitriles is intrinsically linked to their ability to interact with specific biological targets. Understanding these interactions at a molecular level is crucial for rational drug design.

Enzyme Inhibition

Many fluorinated picolinonitriles exert their effects by inhibiting the activity of key enzymes. The nitrile group can play a crucial role in this process, acting as a covalent or non-covalent inhibitor.

  • Covalent Inhibition: In some cases, the nitrile group can be activated by electron-withdrawing groups on the pyridine ring, making it susceptible to nucleophilic attack by residues in the enzyme's active site, such as cysteine or serine.[25][26] This can lead to the formation of a reversible or irreversible covalent bond, effectively inactivating the enzyme.

  • Non-covalent Inhibition: The nitrile group can also participate in non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, which contribute to the overall binding affinity of the inhibitor.

Fluorine can further enhance enzyme inhibition by increasing the binding affinity of the molecule through favorable interactions like halogen bonding and by modulating the electronics of the picolinonitrile core.[8]

Diagram: Covalent Inhibition Mechanism

G cluster_0 Enzyme Active Site Enzyme_Cys_SH Enzyme-Cys-SH Covalent_Adduct Enzyme-Cys-S-C(=NH)-R Enzyme_Cys_SH->Covalent_Adduct Nucleophilic Attack Fluorinated_Picolinonitrile Fluorinated Picolinonitrile (R-CN) Fluorinated_Picolinonitrile->Covalent_Adduct

Caption: A simplified representation of covalent inhibition by a fluorinated picolinonitrile.

Disruption of Protein-Protein Interactions

In addition to enzyme inhibition, fluorinated picolinonitriles can also modulate biological processes by disrupting key protein-protein interactions. The rigid, planar structure of the pyridine ring provides a scaffold for presenting functional groups in a specific spatial orientation, allowing for precise interactions with protein surfaces. Fluorination can enhance the hydrophobicity of certain regions of the molecule, promoting its binding to hydrophobic pockets on protein surfaces.

Future Perspectives and Conclusion

The field of fluorinated picolinonitriles is a dynamic and rapidly evolving area of research. The continued development of novel synthetic methodologies will enable the creation of increasingly complex and diverse chemical libraries for biological screening.[27] Advances in computational chemistry and structural biology will provide a deeper understanding of the molecular mechanisms underlying the biological activities of these compounds, facilitating the rational design of more potent and selective drug candidates.

References

  • Synthesis of a fluorinated pyronin that enables blue light to rapidly depolarize mitochondria. RSC Med. Chem., 2022,13, 456-462.
  • Picolinic acid is a broad-spectrum inhibitor of enveloped virus entry that restricts SARS-CoV-2 and influenza A virus in vivo. Mount Sinai Scholars Portal.
  • Fluorinated Mechanism-Based Inhibitors: Common Themes and Recent Developments.
  • Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. PMC - NIH.
  • Picolinic acid as an antiviral agent against enveloped viruses – implic
  • Microbial metabolism of fluorinated drugs.
  • Agricultural Products Based on Fluorinated Heterocyclic Compounds.
  • In vitro and in vivo antipicornavirus activity of some phenoxypyridinecarbonitriles. PubMed.
  • Advances in Fluorination Chemistry for API Synthesis. Pharmaceutical Technology.
  • Picolinic acid is a broad-spectrum inhibitor of enveloped virus entry that restricts SARS-CoV-2 and influenza A virus in vivo.
  • Fluorinated Pesticide Intermediates: What They Are, and How Are They Synthesized?. Organofluorine / Alfa Chemistry.
  • Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Consider
  • Fluorine-Containing Prolines: Synthetic Strategies, Applications, and Opportunities.
  • Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. MDPI.
  • Fluorination methods in drug discovery. Organic & Biomolecular Chemistry (RSC Publishing).
  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central.
  • Fluorination methods for drug discovery and development. PubMed.
  • The anti-inflammatory pharmacology of Pycnogenol in humans involves COX-2 and 5-LOX mRNA expression in leukocytes. PubMed.
  • Antitumor activity of picolinic acid in CBA/J mice. PubMed - NIH.
  • Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. PubMed Central.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
  • Picolinic acid is a broad-spectrum inhibitor of enveloped virus entry that restricts SARS-CoV-2 and influenza A virus in vivo.
  • The anti-inflammatory pharmacology of Pycnogenol(R) in humans involves COX-2 and 5-LOX mRNA expression in leukocytes.
  • Recent developments in fluorine‐containing pesticides.
  • A simple in vitro assay for assessing the reactivity of nitrile containing compounds.
  • Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Signal Transduction and Targeted Therapy.
  • Fluorination Methods for Drug Discovery and Development.
  • Fluorine NMR study of proline-rich sequences using fluoroprolines. HAL Open Science.
  • Electrophilicity of Pyridazine-3-carbonitrile, Pyrimidine-2-carbonitrile, and Pyridine-carbonitrile Derivatives: A Chemical Model To Describe the Formation of Thiazoline Derivatives in Human Liver Microsomes.
  • Pyrazoles and Pyrazolines as Anti-Inflamm
  • The Anti-Inflammatory and Immunomodulatory Activities of Natural Products to Control Autoimmune Inflamm
  • Synergistic antiinflammatory effects of pinitol and glucosamine in r

Sources

Exploratory

Technical Guide: Strategic Utilization of 6-Bromo-5-fluoropicolinonitrile in Medicinal Chemistry

Executive Summary 6-Bromo-5-fluoropicolinonitrile (CAS: 1416713-45-5) is a high-value heterocyclic building block characterized by a trifunctional pyridine core.[1] Its structural uniqueness lies in the orthogonal reacti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Bromo-5-fluoropicolinonitrile (CAS: 1416713-45-5) is a high-value heterocyclic building block characterized by a trifunctional pyridine core.[1] Its structural uniqueness lies in the orthogonal reactivity of its three functional handles: a highly electrophilic bromine at C6, a metabolically stabilizing fluorine at C5, and a versatile nitrile group at C2.

This guide details the chemical reactivity, synthetic protocols, and medicinal chemistry applications of this scaffold, with a specific focus on its utility in developing PCSK9 inhibitors and other targeted therapies.

Chemical Reactivity Profile

The 6-bromo-5-fluoropicolinonitrile scaffold offers a "plug-and-play" architecture for divergent synthesis. Understanding the electronic environment of the pyridine ring is critical for designing successful reaction pathways.

Electronic Architecture
  • Position 6 (Bromine): This position is highly activated for nucleophilic attack. The adjacent pyridine nitrogen (N1) and the ortho-fluorine (at C5) exert strong electron-withdrawing effects, making the C-Br bond exceptionally labile to oxidative addition by transition metals (Pd, Ni) and Nucleophilic Aromatic Substitution (

    
    ).
    
  • Position 5 (Fluorine): The fluorine atom serves two roles. Chemically, it increases the electrophilicity of the C6 position via induction. Biologically, it blocks the C5 position from metabolic oxidation (a common clearance pathway for pyridines) and modulates the

    
     of the pyridine nitrogen, reducing non-specific binding.
    
  • Position 2 (Nitrile): The nitrile group is electronically conjugated to the ring, further withdrawing electron density. It serves as a precursor for diverse polar pharmacophores including amides, amines, and heterocycles (e.g., tetrazoles).

Reactivity Heatmap
SiteFunctional GroupPrimary ReactivitySecondary Reactivity
C6 Bromide (-Br)Cross-Coupling (Suzuki, Buchwald)

(Amination, Etherification)
C5 Fluoride (-F)Metabolic Blocking

(Rare, requires forcing conditions)
C2 Nitrile (-CN)Hydrolysis (to -COOH/CONH2)Cyclization (to Tetrazole/Oxadiazole)

Synthetic Protocols & Methodologies

Primary Transformation: C6-Selective Suzuki-Miyaura Coupling

The most common application of this scaffold is the installation of an aryl or heteroaryl group at the C6 position. The presence of the C5-fluorine does not hinder the catalyst insertion; in fact, the electron-deficient nature of the ring facilitates the oxidative addition step.

Case Study Application: Synthesis of PCSK9 Inhibitor Intermediates.

Experimental Protocol
  • Substrate: 6-Bromo-5-fluoropicolinonitrile (1.0 equiv)

  • Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.5 equiv)

  • Catalyst:

    
     [1,1'-Bis(di-tert-butylphosphino)ferrocene palladium dichloride] (0.05 equiv)
    
  • Base: Potassium Phosphate (

    
    ) (3.0 equiv)
    
  • Solvent: 1,4-Dioxane / Water (4:1 v/v)

Step-by-Step Procedure:

  • Inertion: Charge a reaction vial with 6-bromo-5-fluoropicolinonitrile, the boronic acid,

    
    , and the Pd catalyst. Seal and purge with 
    
    
    
    for 5 minutes.
  • Solvation: Add degassed 1,4-dioxane and water via syringe.

  • Activation: Heat the mixture to 80–90°C for 2–4 hours. Monitor via LCMS for the consumption of the bromide.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with brine. Dry organic layer over

    
    .[2]
    
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Technical Insight: The use of electron-rich, bulky phosphine ligands like dtbpf or XPhos is crucial. The electron-deficient pyridine ring requires a highly active catalyst to facilitate the transmetallation step and prevent debromination side reactions.

Secondary Transformation: Nitrile Derivatization

Post-coupling, the C2-nitrile is often converted into a primary amine or amide to improve solubility or engage in hydrogen bonding.

Protocol: Selective Nitrile Hydrolysis to Primary Amide

  • Reagents:

    
     (30%), 
    
    
    
    , DMSO.
  • Conditions: Stir at

    
     to RT for 1 hour.
    
  • Mechanism: The hydroperoxide anion (

    
    ) attacks the nitrile carbon, forming an imidate intermediate which tautomerizes to the primary amide. This method is mild and preserves the C5-fluorine and the newly installed C6-substituent.
    

Medicinal Chemistry Applications

Target Class: PCSK9 Inhibitors

Recent patent literature identifies 6-bromo-5-fluoropicolinonitrile as a key intermediate in the synthesis of small-molecule inhibitors of PCSK9 (Proprotein Convertase Subtilisin/Kexin type 9).

  • Mechanism: PCSK9 binds to LDL receptors, promoting their degradation.[3] Inhibiting this interaction lowers LDL cholesterol.

  • Role of Scaffold: The pyridine ring acts as a rigid linker. The C6-substituent (often a substituted phenyl or pyridine) extends into the hydrophobic pocket of PCSK9, while the C2-derived moiety (often an amine or amide) interacts with polar residues near the surface.

  • Significance of Fluorine: The C5-fluorine is critical here. It prevents metabolic attack at the otherwise vulnerable position meta to the nitrogen, significantly improving the half-life (

    
    ) of the drug candidate.
    
Bioisosteric Replacement Strategy

In Lead Optimization, this scaffold is often used to replace 2,6-disubstituted bromobenzenes .

  • Advantage 1 (Solubility): The pyridine nitrogen lowers

    
     compared to the benzene analog, improving aqueous solubility.
    
  • Advantage 2 (Conformation): The repulsion between the pyridine lone pair and the C6-substituent can induce a specific twist angle, locking the molecule in a bioactive conformation.

Visualizations

Divergent Synthesis Pathway

The following diagram illustrates the strategic divergence possible from the core scaffold.

ReactionMap Core 6-Bromo-5-fluoropicolinonitrile (CAS: 1416713-45-5) Suzuki Suzuki Coupling (Pd-Cat, Ar-B(OH)2) Core->Suzuki Site C6 (Br) SnAr SnAr Displacement (HNR2, Heat) Core->SnAr Site C6 (Br) Hydrolysis Nitrile Hydrolysis (H2O2, Base) Core->Hydrolysis Site C2 (CN) Biaryl 6-Aryl-5-fluoropicolinonitrile (PCSK9 Inhibitor Core) Suzuki->Biaryl Amine 6-Amino-5-fluoropicolinonitrile (Kinase Hinge Binder) SnAr->Amine Amide 6-Bromo-5-fluoropicolinamide (Solubility Anchor) Hydrolysis->Amide

Figure 1: Divergent synthetic pathways utilizing the orthogonal reactivity of the 6-bromo-5-fluoropicolinonitrile scaffold.

References

  • World Intellectual Property Organization (WIPO). (2024). PCSK9 Inhibitors and Methods of Use Thereof. Patent WO2024062090A1. Link

  • Chemical Abstracts Service (CAS). 6-Bromo-5-fluoropicolinonitrile (CAS 1416713-45-5). American Chemical Society. Link

  • Ambeed. 6-Bromo-5-fluoropicolinonitrile Product Data Sheet. Link

  • PubChem. Methyl 5-bromo-6-fluoropicolinate (Related Ester). National Library of Medicine. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Utilization of 6-Bromo-5-fluoropicolinonitrile in Drug Discovery

This Application Note and Protocol Guide is designed for medicinal chemists and process scientists utilizing 6-Bromo-5-fluoropicolinonitrile (CAS: 1806849-64-8 / 1416713-45-5) as a core scaffold. Introduction & Chemical...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed for medicinal chemists and process scientists utilizing 6-Bromo-5-fluoropicolinonitrile (CAS: 1806849-64-8 / 1416713-45-5) as a core scaffold.

Introduction & Chemical Profile

6-Bromo-5-fluoropicolinonitrile represents a "privileged scaffold" in modern medicinal chemistry, particularly for the development of kinase inhibitors (e.g., PI3K/mTOR) and PCSK9 inhibitors. Its value lies in its orthogonal reactivity profile , which allows for sequential, regioselective functionalization.

The scaffold features three distinct reactive handles on a pyridine core:

  • C6-Bromine: A highly reactive "soft" handle for transition-metal-catalyzed cross-couplings (Suzuki, Buchwald) and a "hard" electrophilic site for nucleophilic aromatic substitution (SNAr).

  • C5-Fluorine: A metabolic blocker that modulates the pKa of the pyridine nitrogen. While generally inert to substitution under mild conditions, it exerts a critical electronic effect.

  • C2-Nitrile: A versatile precursor for heterocycles (triazoles, tetrazoles), amides, or amines.

Chemical Specifications
PropertySpecification
IUPAC Name 6-Bromo-5-fluoropyridine-2-carbonitrile
CAS No. 1806849-64-8 (varies by salt/source)
Molecular Formula C₆H₂BrFN₂
Molecular Weight 200.99 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, DCM, EtOAc; Sparingly soluble in water
Storage 2–8°C, Inert atmosphere (Argon/Nitrogen)

Reactivity Logic & Regioselectivity

Understanding the electronic landscape of this molecule is crucial for designing successful synthetic routes.

The Electronic Map
  • Position 6 (Alpha to N): This is the most electrophilic site. The adjacent pyridine nitrogen and the electron-withdrawing nitrile (at C2) work synergistically to lower the LUMO energy at C6. Consequently, SNAr reactions occur exclusively at C6 , displacing the bromide. Similarly, Oxidative Addition of Palladium (Pd⁰) occurs fastest at the C6–Br bond due to the weak C–Br bond dissociation energy (BDE) relative to C–F.

  • Position 5 (Beta to N): The fluorine atom at C5 is electronically deactivated regarding SNAr because the resulting Meisenheimer complex cannot stabilize the negative charge on the ring nitrogen. Therefore, the C5–F bond is typically retained throughout the synthesis, serving as a bioisostere for hydrogen to improve metabolic stability.

Decision Matrix: SNAr vs. Cross-Coupling
Desired TransformationReaction TypeTarget SiteMechanism Note
C–N / C–O Bond Formation SNArC6 (Displaces Br)Activated by N1 and C2-CN. F is retained.
C–C Bond Formation Suzuki-MiyauraC6 (Couples Br)C–Br bond is weaker than C–F.
C–N Bond (Anilines) Buchwald-HartwigC6 (Couples Br)Preferred over SNAr for unreactive amines.

Experimental Protocols

Protocol A: Regioselective SNAr Amination at C6

This protocol describes the displacement of the C6-Bromine with a secondary amine. This is the preferred method for introducing solubility-enhancing groups (e.g., piperazines, morpholines).

Reagents:

  • 6-Bromo-5-fluoropicolinonitrile (1.0 equiv)[1]

  • Amine nucleophile (e.g., Morpholine, 1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.0 equiv) or K₂CO₃ (2.0 equiv)

  • Solvent: DMF (Dimethylformamide) or DMSO

  • Temperature: 60–80°C

Step-by-Step Procedure:

  • Setup: To a dry reaction vial equipped with a magnetic stir bar, add 6-Bromo-5-fluoropicolinonitrile (100 mg, 0.5 mmol) and anhydrous DMF (2.0 mL).

  • Addition: Add DIPEA (174 µL, 1.0 mmol) followed by the amine nucleophile (0.6 mmol).

  • Reaction: Seal the vial and heat to 60°C. Monitor by LC-MS.

    • Checkpoint: Conversion should be complete within 2–4 hours. The major product will be the C6-substituted amine. The C5-F signal will remain in the ¹⁹F NMR (typically -120 to -140 ppm).

  • Workup: Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography (Hexane/EtOAc gradient).

Mechanism Validation: The regioselectivity is driven by the stability of the transition state. Attack at C6 places the negative charge on the pyridine nitrogen (highly stable). Attack at C5 would place the charge on carbon atoms, which is energetically unfavorable.

Protocol B: Suzuki-Miyaura Coupling at C6

This protocol is used to extend the carbon skeleton, often connecting the pyridine core to an aryl or heteroaryl moiety (e.g., for PCSK9 or Kinase inhibitors).

Reagents:

  • 6-Bromo-5-fluoropicolinonitrile (1.0 equiv)[1]

  • Aryl Boronic Acid / Pinacol Ester (1.1 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%) or Pd(PPh₃)₄

  • Base: Na₂CO₃ (2M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure:

  • Inerting: Charge a microwave vial or round-bottom flask with the starting bromide (1.0 equiv), boronic acid (1.1 equiv), and Pd catalyst (0.05 equiv). Seal and purge with Argon for 5 minutes.

  • Solvation: Add degassed 1,4-dioxane (concentration ~0.1 M) and 2M Na₂CO₃ solution via syringe.

  • Reaction: Heat to 90°C (oil bath) or 100°C (microwave) for 1–2 hours.

    • Note: The nitrile group is sensitive to hydrolysis under prolonged basic heating. Keep reaction times short.

  • Workup: Filter through a pad of Celite to remove Pd residues. Dilute with EtOAc, wash with water.

  • Purification: Silica gel chromatography.

Protocol C: Nitrile Hydrolysis to Primary Amide

Converting the C2-nitrile to a primary amide is a common step to generate the "head" group of many inhibitors.

Reagents:

  • Substrate (C6-functionalized intermediate)

  • Reagent: 30% H₂O₂ (Hydrogen Peroxide) and K₂CO₃

  • Solvent: DMSO/Water or MeOH/Water

Procedure:

  • Dissolve the nitrile substrate in DMSO.

  • Add K₂CO₃ (1.0 equiv) and H₂O₂ (5.0 equiv) at 0°C.

  • Allow to warm to room temperature. The reaction is typically complete in 30 minutes.[2]

  • Quench: Carefully add saturated Na₂SO₃ to quench excess peroxide (exothermic!).

  • Isolation: Precipitate by adding water or extract with EtOAc.

Visualizing the Workflow

The following diagram illustrates the divergent synthesis pathways starting from 6-Bromo-5-fluoropicolinonitrile.

G Start 6-Bromo-5-fluoropicolinonitrile (Core Scaffold) SnAr_Prod C6-Amino Derivative (S_NAr Product) Start->SnAr_Prod Protocol A: Amine, DIPEA, 60°C (Displaces Br) Suzuki_Prod C6-Aryl Derivative (Cross-Coupling Product) Start->Suzuki_Prod Protocol B: Ar-B(OH)2, Pd(dppf)Cl2 (Couples at Br) Amide_Prod Picolinamide Analog (Hydrolysis Product) SnAr_Prod->Amide_Prod Protocol C Suzuki_Prod->Amide_Prod Protocol C: H2O2, K2CO3 (Nitrile -> Amide)

Caption: Divergent synthetic pathways. The C6-Br handle allows for selective branching into amino- or aryl-substituted pyridines before nitrile modification.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in SNAr Nucleophile is too bulky or weak.Switch solvent to NMP; increase temp to 100°C; use stronger base (NaH) if nucleophile is an alcohol.
Hydrolysis of Nitrile during Suzuki Basic conditions + high heat.Use anhydrous base (K₃PO₄) in dry solvent; switch to non-aqueous conditions or reduce reaction time.
Loss of Fluorine Harsh SNAr conditions.Ensure temperature does not exceed 120°C. C5-F is generally stable, but extreme forcing can displace it.
Pd Catalyst Poisoning Nitrile coordination to Pd.Use bidentate ligands (dppf, Xantphos) which are less prone to displacement by the nitrile.

References

  • Synthesis of PCSK9 Inhibitors: Patent WO2024062090A1. Describes the use of 6-bromo-5-fluoropicolinonitrile in Suzuki couplings for drug synthesis.

  • SNAr Reactivity of Halopyridines: J. Org. Chem. 2007, 72, 11, 4276–4279. "Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine". (Mechanistic analog).

  • General Reactivity of Fluoropyridines: BenchChem Application Notes on SNAr.

  • Mechanistic Insight (SNAr vs Coupling): WuXi Biology. "Unraveling Divergence in Haloselectivity".

Sources

Application

Application Note: Strategic C-N Bond Formation using 6-Bromo-5-fluoropicolinonitrile

Executive Summary 6-Bromo-5-fluoropicolinonitrile (CAS: 1211529-68-0) is a high-value pyridine scaffold in medicinal chemistry, particularly for PI3K/mTOR inhibitors and proteolysis-targeting chimeras (PROTACs). Its stru...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Bromo-5-fluoropicolinonitrile (CAS: 1211529-68-0) is a high-value pyridine scaffold in medicinal chemistry, particularly for PI3K/mTOR inhibitors and proteolysis-targeting chimeras (PROTACs). Its structural utility lies in its dual electrophilic sites : the C6-Bromine and the C5-Fluorine.

For researchers, the critical challenge is regioselectivity . The molecule presents two potential sites for C-N bond formation:

  • C6-Position (Ortho to N): Activated by the pyridine nitrogen and possessing a weak C-Br bond.

  • C5-Position (Para to CN): Activated by the strong electron-withdrawing nitrile group and possessing a labile C-F bond (excellent leaving group for

    
    ).
    

This guide provides validated protocols to selectively target either position, leveraging the orthogonal reactivity of Transition Metal Catalysis (targeting C6) versus Nucleophilic Aromatic Substitution (targeting C5).

Mechanistic Insight & Regioselectivity

To design successful experiments, one must understand the competing mechanistic pathways.

The Reactivity "Switch"
  • Pathway A: Palladium-Catalyzed Amination (Buchwald-Hartwig) [1]

    • Mechanism: Oxidative Addition.

    • Selectivity: Palladium(0) inserts preferentially into the weaker C-Br bond (Bond Dissociation Energy ~68 kcal/mol) over the strong C-F bond (~115 kcal/mol).

    • Outcome: Formation of the C6-Amino product; Retention of C5-Fluorine.

  • Pathway B: Nucleophilic Aromatic Substitution (

    
    ) 
    
    • Mechanism: Addition-Elimination (Meisenheimer Complex).

    • Selectivity: The rate-determining step is nucleophilic attack. Fluorine is a superior leaving group to Bromine in

      
       due to its high electronegativity, which stabilizes the transition state. Furthermore, the C5 position is para  to the nitrile (CN) group, a potent activator. While C6 is ortho to the ring nitrogen, the "Fluorine Effect" + "Para-CN" activation often renders C5 kinetically superior for soft/hard nucleophiles under mild conditions.
      
    • Outcome: Formation of the C5-Amino product; Retention of C6-Bromine.

Decision Matrix (DOT Visualization)

ReactivitySwitch Start Substrate: 6-Bromo-5-fluoropicolinonitrile Goal Desired Transformation? Start->Goal PathA Target C6-Position (Replace Br) Goal->PathA Retain F PathB Target C5-Position (Replace F) Goal->PathB Retain Br MethodA Method: Buchwald-Hartwig Coupling Catalyst: Pd(0)/Ligand PathA->MethodA MethodB Method: S_NAr Substitution Reagent: Base/Heat PathB->MethodB ProdA Product: 6-Amino-5-fluoropicolinonitrile (Preserves F-bioisostere) MethodA->ProdA ProdB Product: 5-Amino-6-bromopicolinonitrile (Preserves Br-handle) MethodB->ProdB

Figure 1: Strategic decision tree for selecting the appropriate amination condition based on the desired regioisomer.

Protocol A: Selective C6-Amination (Buchwald-Hartwig)

Objective: Displacement of Bromine at C6 with an amine, retaining the C5-Fluorine. Scope: Primary and secondary amines (aliphatic and aromatic).

Critical Considerations
  • Catalyst System: The C6-position is sterically accessible but electronically deactivated by the adjacent ring nitrogen (relative to a benzene ring). Electron-rich, bulky ligands like Xantphos or RuPhos are essential to facilitate oxidative addition and reductive elimination.

  • Base Selection: Avoid strong alkoxides (e.g., NaOtBu) if the nitrile is sensitive to hydrolysis or if the substrate has acidic protons. Cesium Carbonate (

    
    )  is the preferred mild base.
    
Step-by-Step Protocol

Reagents:

  • 6-Bromo-5-fluoropicolinonitrile (1.0 equiv)

  • Amine Partner (1.2 equiv)

  • 
     (2-5 mol%)
    
  • Xantphos (4-10 mol%) (Ligand:Pd ratio 2:1)

  • 
     (2.0 equiv)
    
  • Solvent: 1,4-Dioxane (anhydrous, degassed)

Procedure:

  • Setup: In a glovebox or under a stream of Argon, charge a reaction vial with 6-Bromo-5-fluoropicolinonitrile,

    
    , Xantphos, and 
    
    
    
    .
  • Solvation: Add anhydrous 1,4-Dioxane (concentration ~0.1 M to 0.2 M).

  • Activation: Stir the mixture at room temperature for 5 minutes to allow pre-complexation of the catalyst.

  • Addition: Add the amine. If the amine is a liquid, add it via syringe.

  • Reaction: Seal the vial and heat to 90–100°C for 4–12 hours. Monitor by LC-MS.

    • Checkpoint: Look for the consumption of the starting material (M+H 201/203) and appearance of product (mass shift = -Br +Amine).

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove inorganic salts and Palladium black. Rinse with EtOAc.

  • Purification: Concentrate the filtrate and purify via flash column chromatography (Hexane/EtOAc gradient).

Data Validation:

  • 
     NMR:  The signal for C5-F should remain present (typically -120 to -140 ppm), often shifting slightly upfield due to the electron-donating amino group at C6.
    

Protocol B: Selective C5-Amination ( )

Objective: Displacement of Fluorine at C5 with an amine, retaining the C6-Bromine. Scope: Primary and secondary amines. Nucleophiles must be non-bulky to access the C5 position.

Critical Considerations
  • Regiocontrol: While C5 is activated by the para-nitrile, C6 is also electrophilic. To favor C5, exploit the leaving group ability of Fluorine. Use mild heating; excessive heat may force double substitution.

  • Solvent: Polar aprotic solvents (DMSO, NMP, DMF) accelerate

    
     by stabilizing the charged intermediate.
    
Step-by-Step Protocol

Reagents:

  • 6-Bromo-5-fluoropicolinonitrile (1.0 equiv)

  • Amine Partner (1.0 - 1.1 equiv) — Avoid large excess to prevent bis-amination.

  • Base: DIPEA (Diisopropylethylamine) or

    
     (1.5 - 2.0 equiv)
    
  • Solvent: DMSO or NMP (anhydrous)

Procedure:

  • Setup: Dissolve 6-Bromo-5-fluoropicolinonitrile in DMSO (0.2 M).

  • Addition: Add the base followed by the amine slowly at room temperature.

  • Reaction:

    • Initial Phase: Stir at Room Temperature for 1–2 hours. The highly activated C5-F often reacts without heat.

    • Optimization: If no reaction occurs after 2 hours, heat gently to 40–50°C . Avoid exceeding 80°C to prevent C6-Br displacement.

  • Monitoring: Monitor by LC-MS.

    • Checkpoint: Look for the loss of the Fluorine signal in

      
       NMR (if running crude NMR) or mass shift corresponding to -HF (+Amine).
      
  • Workup: Dilute the reaction mixture with water and extract with EtOAc or DCM. Wash the organic layer with brine to remove DMSO.

  • Purification: Dry over

    
    , concentrate, and purify via silica gel chromatography.
    

Comparative Data & Troubleshooting

Reaction Comparison Table
FeatureProtocol A (Buchwald)Protocol B (

)
Target Site C6 (Replacing Br)C5 (Replacing F)
Retained Group Fluorine (C5)Bromine (C6)
Key Driver Bond Strength (C-Br < C-F)Leaving Group Ability (F >> Br)
Primary Risk Hydrolysis of Nitrile (if base too strong)Regio-scrambling (reaction at C6)
Preferred Base

DIPEA /

Temperature High (90–100°C)Low/Mild (RT – 50°C)
Troubleshooting Guide
  • Issue: Hydrolysis of Nitrile to Amide.

    • Cause: Presence of water at high temperatures or use of hydroxide/alkoxide bases.

    • Solution: Ensure anhydrous solvents. Switch from

      
       or NaOtBu to 
      
      
      
      .
  • Issue: Low Conversion in Buchwald (C6).

    • Cause: Catalyst poisoning by the nitrile or poor oxidative addition.

    • Solution: Switch to a precatalyst like Xantphos Pd G3 or RuPhos Pd G3 to ensure active Pd(0) generation. Increase catalyst loading to 5-10%.

  • Issue: Mixture of Regioisomers in

    
    . 
    
    • Cause: Temperature too high, allowing C6-Br displacement.

    • Solution: Lower the temperature to 0°C or RT. Use stoichiometric amine (1.0 equiv).

References

  • Synthesis of C6-Functionalized Picolinonitriles via Pd-Catalysis

    • Source: WO2024062090A1. "PCSK9 Inhibitors and Methods of Use Thereof." (2024). Describes Suzuki coupling at C6-Br of 6-bromo-5-fluoropicolinonitrile, validating the inertness of C5-F under Pd-conditions.
  • Source:Journal of Organic Chemistry. "Regioselective Nucleophilic Aromatic Substitution of Polyhalopyridines." (General principle validation: Para-EWG activation of Fluorine dominates over Ortho-N activation of Bromine in mild conditions).
  • General Buchwald-Hartwig Protocols for Halopyridines

    • Source: Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
  • Substrate Data

    • Source: PubChem Compound Summary for CID 53401194 (6-Bromo-5-fluoropicolinic acid deriv

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of Palladium Catalyst Loading for Bromopyridines

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing palladium (Pd) catalyst loading in c...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing palladium (Pd) catalyst loading in cross-coupling reactions involving bromopyridine substrates. Authored from the perspective of a Senior Application Scientist, this document synthesizes technical accuracy with field-proven insights to help you navigate common challenges and achieve robust, scalable results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding catalyst loading for bromopyridine couplings, providing a quick reference to guide your experimental setup.

Q1: What is a typical starting palladium catalyst loading for a Suzuki-Miyaura coupling with a bromopyridine?

A: For most Suzuki-Miyaura reactions involving standard bromopyridines, a catalyst loading in the range of 0.5 to 2.0 mol% is a common starting point.[1][2] However, the "optimal" loading is highly substrate-dependent. For challenging substrates, such as those that are sterically hindered or electron-rich, higher loadings may be initially necessary, while highly efficient catalyst systems might allow for loadings well below 1 mol%.[2]

Q2: Why are bromopyridines considered "challenging" substrates?

A: Bromopyridines present unique challenges primarily due to the pyridine nitrogen atom. The lone pair of electrons on the nitrogen can coordinate to the palladium center.[3] This coordination can act as a catalyst inhibitor or poison, leading to the deactivation of the catalytic species and resulting in low yields or stalled reactions.[3][4] Additionally, the electronic properties of the pyridine ring can affect the rate of oxidative addition, a critical step in the catalytic cycle.[3]

Q3: How does the position of the bromine atom (e.g., 2-bromo, 3-bromo, 4-bromopyridine) affect the reaction?

A: The position of the bromine atom significantly influences reactivity.

  • 2-Bromopyridines: These are often the most challenging. The proximity of the nitrogen atom to the reaction site greatly enhances its ability to coordinate with the palladium catalyst, potentially leading to inhibition.[3]

  • 3-Bromopyridines: These substrates are generally more reactive than their 2-bromo counterparts as the nitrogen atom is further from the C-Br bond, reducing its inhibitory effect.

  • 4-Bromopyridines: These tend to be the most reactive of the three isomers in many standard cross-coupling reactions.

Q4: When should I consider reducing the catalyst loading?

A: Reducing catalyst loading is desirable for several reasons, including cost reduction (especially on a large scale), minimizing residual palladium in the final product (a major concern in pharmaceutical development), and promoting sustainability.[1] You should consider reducing the loading once you have a reliable, high-yielding reaction. A systematic reduction (e.g., from 1.0 mol% to 0.5 mol%, then to 0.1 mol%) while monitoring reaction completion is the standard approach.

Q5: What is the role of the ligand, and how does it impact catalyst loading?

A: The ligand is crucial for stabilizing the palladium catalyst, enhancing its reactivity, and preventing deactivation.[5] For bromopyridine couplings, bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos) are often essential.[3][4] These ligands create a sterically hindered environment around the palladium atom, which can prevent the pyridine nitrogen from binding and deactivating the catalyst.[3] A highly effective ligand can enable significantly lower catalyst loadings by increasing the turnover number (TON) and turnover frequency (TOF) of the catalyst.

Section 2: Troubleshooting Guides

This section provides a structured approach to diagnosing and solving common problems encountered during the optimization process.

Problem 1: Low or No Product Yield

Low yields are the most common issue and can stem from multiple sources.[1][3]

Potential Cause Diagnostic Check Proposed Solution & Scientific Rationale
Catalyst Inhibition/Deactivation Monitor the reaction by TLC/LC-MS. Does the reaction start and then stall?Solution: Switch to a bulkier, more electron-rich ligand (e.g., SPhos, XPhos, RuPhos).[3][4] Rationale: Bulky ligands sterically shield the palladium center, preventing the pyridine nitrogen from coordinating and inhibiting the catalyst.[3] This maintains the catalyst's activity throughout the reaction.
Inefficient Oxidative Addition Starting material (bromopyridine) remains largely unconsumed.Solution 1: Increase the reaction temperature. Solution 2: Screen different palladium precatalysts and ligands.[3] Rationale: Oxidative addition of the C-Br bond to the Pd(0) center is often the rate-determining step.[3] More electron-rich ligands can accelerate this step. Higher temperatures provide the necessary activation energy.
Protodeboronation of Boronic Acid Check for the presence of the corresponding protonated arene (from the boronic acid) as a byproduct.Solution: Use anhydrous solvents, use a more stable boronic ester (e.g., pinacol ester), or switch to a potassium trifluoroborate salt.[3] Rationale: Boronic acids can be unstable, especially in the presence of water and base, leading to the C-B bond being cleaved and replaced by a C-H bond. More stable boron reagents resist this side reaction.
Incorrect Base or Solvent The reaction shows little to no conversion from the start.Solution: Screen a panel of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., Toluene, Dioxane, THF/H₂O).[6] Rationale: The base is critical for the transmetalation step, and its strength and solubility can dramatically affect the reaction rate. The solvent must solubilize all components and be compatible with the reaction conditions.
Troubleshooting Workflow: Low Yield

This decision tree provides a logical path for troubleshooting poor reaction outcomes.

G Start Low Yield Observed Check_Completion Is Starting Material (Bromopyridine) Consumed? Start->Check_Completion Stalled Reaction Stalled? Check_Completion->Stalled No Side_Products Major Side Products (e.g., Homocoupling)? Check_Completion->Side_Products Yes Sol_Ligand ACTION: Screen Bulky Ligands (e.g., SPhos, XPhos) Stalled->Sol_Ligand Yes Sol_Temp_Catalyst ACTION: Increase Temperature or Screen Pd Precatalyst/Ligand Stalled->Sol_Temp_Catalyst No Sol_Degas_Boron ACTION: Improve Degassing or Use Boronic Ester/Trifluoroborate Side_Products->Sol_Degas_Boron Yes Sol_Base_Solvent ACTION: Screen Bases and Solvents Side_Products->Sol_Base_Solvent No

Caption: A decision tree for troubleshooting low-yield reactions.

Section 3: Understanding the Mechanism

Optimizing a reaction requires understanding the fundamental steps involved. The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving the palladium center.[4]

The Catalytic Cycle

The generally accepted mechanism involves three key stages:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the bromopyridine, cleaving the C-Br bond and forming a Pd(II) intermediate. This is often the rate-limiting step.[4]

  • Transmetalation: The boron reagent (activated by a base) transfers its organic group to the palladium center, displacing the bromide.

  • Reductive Elimination: The two organic groups on the palladium center couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[4][7]

Catalytic_Cycle cluster_cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Intermediate Pd0->OxAdd Bromopyridine (Ar-Br) Trans Transmetalation Intermediate OxAdd->Trans Boronic Acid (Ar'-B(OR)₂) + Base RedEl Reductive Elimination Intermediate Trans->RedEl RedEl->Pd0 Product (Ar-Ar')

Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.

The catalyst loading directly impacts the concentration of the active Pd(0) species. If the rate of catalyst deactivation (e.g., through pyridine binding) is significant, a higher initial loading may be required to ensure enough active catalyst remains to drive the reaction to completion.

Section 4: Experimental Protocol for Optimization

This section provides a systematic, step-by-step workflow for determining the optimal palladium catalyst loading for a new bromopyridine substrate.

Objective: To find the minimum catalyst loading that provides ≥95% conversion within a reasonable timeframe.

Materials:

  • Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Ligand (e.g., SPhos)

  • Bromopyridine substrate

  • Boronic acid or ester coupling partner

  • Base (e.g., K₃PO₄)

  • Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)

  • Reaction vials (e.g., 2 mL microwave vials with stir bars)

  • Inert atmosphere glovebox or Schlenk line

  • Heating block or oil bath

  • Analytical tool (LC-MS or GC-MS)

Step-by-Step Methodology:
  • Preparation (Inert Atmosphere):

    • In a glovebox, prepare a stock solution of the palladium precatalyst and ligand in the chosen solvent. This ensures accurate dispensing of small quantities. For example, dissolve amounts of Pd(OAc)₂ and SPhos (typically a 1:2 to 1:4 Pd:Ligand ratio) to make a 0.01 M solution with respect to palladium.

    • To a series of 5 labeled reaction vials, add the bromopyridine (e.g., 0.1 mmol), the boronic acid (e.g., 0.12 mmol, 1.2 equiv.), and the base (e.g., 0.2 mmol, 2.0 equiv.).

  • Catalyst Addition:

    • Using a microsyringe, add varying amounts of the catalyst stock solution to the vials to achieve the target catalyst loadings.

    Vialmol% PdVolume of 0.01M Stock (µL)
    12.0200
    21.0100
    30.550
    40.110
    50 (Control)0
  • Reaction Execution:

    • Add the remaining solvent to each vial to reach a final concentration of ~0.1 M with respect to the limiting reagent (the bromopyridine).

    • Seal the vials tightly.

    • Place the vials in a preheated heating block (e.g., 80-100 °C).[8]

    • Start stirring and timing.

  • Monitoring and Analysis:

    • After a set time (e.g., 2 hours), carefully take a small aliquot from each reaction mixture.

    • Quench the aliquot with a suitable solvent (e.g., ethyl acetate) and filter through a small plug of silica.

    • Analyze the samples by LC-MS or GC-MS to determine the percent conversion of the bromopyridine starting material.

    • Continue monitoring at regular intervals (e.g., 4h, 8h, 16h) until the reactions with higher catalyst loadings are complete.

  • Data Interpretation:

    • Plot percent conversion versus time for each catalyst loading.

    • Identify the lowest catalyst loading that achieves the desired conversion (>95%) in an acceptable time.

    • If all reactions are very fast, repeat the experiment with a lower range of catalyst loadings (e.g., 0.1%, 0.05%, 0.01%).

    • If even the highest loading fails to give good conversion, refer back to the Troubleshooting Guide to address other parameters like ligand, base, or solvent choice before re-optimizing the loading.[1]

References
  • Biffis, A., et al. (2018). Palladium-Catalyzed C–C and C–N Cross-Coupling Reactions of Halo-Substituted Pyridines. Chemical Reviews, 118(4), 2003-2044. [Link]

  • CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]

  • DeBoer, G. (2021). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene. YouTube. [Link]

  • Bardey, C., et al. (2011). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health. [Link]

  • ResearchGate. Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction. [Link]

  • Royal Society of Chemistry. (2023). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions. Organic Chemistry Frontiers. [Link]

  • ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]

  • Royal Society of Chemistry. (2023). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst. Faraday Discussions. [Link]

  • ScienceDirect. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. [Link]

  • Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. [Link]

  • ACS Publications. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. [Link]

Sources

Optimization

Optimizing reaction time for complete conversion of 6-Bromo-5-fluoropicolinonitrile

Welcome to the technical support center for 6-Bromo-5-fluoropicolinonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 6-Bromo-5-fluoropicolinonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block. We will address common challenges encountered during its chemical transformations, with a focus on optimizing reaction parameters to achieve complete conversion and minimize side products. This document is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to provide direct and actionable solutions for your experiments.

Section 1: Foundational Concepts & Reactivity

Q1: What are the key reactive sites on 6-Bromo-5-fluoropicolinonitrile, and how do its electronic properties influence reactivity?

A1: 6-Bromo-5-fluoropicolinonitrile is a highly functionalized pyridine ring, making it an excellent intermediate in medicinal chemistry. Its reactivity is governed by the interplay of its substituents:

  • Pyridine Nitrogen: As part of the aromatic system, the nitrogen atom is electron-withdrawing, which reduces the electron density of the entire ring. This makes the ring susceptible to nucleophilic attack.

  • Cyano Group (-CN): Positioned at C2, the nitrile is a potent electron-withdrawing group through both induction and resonance. This significantly enhances the electrophilicity of the pyridine ring.

  • Bromo Group (-Br): Located at C6, the C-Br bond is the most common site for palladium-catalyzed cross-coupling reactions. The bromine atom is an excellent leaving group in these transformations.[1]

  • Fluoro Group (-F): At C5, the fluorine atom is strongly electron-withdrawing by induction. While the C-F bond is generally strong, its presence further activates the C6 position for substitution by lowering the electron density.

The combined electron-withdrawing effects of the pyridine nitrogen, the cyano group, and the fluorine atom make the C-Br bond at the C6 position highly activated for oxidative addition to a Palladium(0) complex, a key step in many cross-coupling reactions.[2] This electronic arrangement also makes the C6 position susceptible to Nucleophilic Aromatic Substitution (SNAr).[3]

Section 2: Troubleshooting Incomplete Conversion

Incomplete conversion is one of the most frequent challenges, leading to difficult purifications and reduced yields. The following sections address this issue for the most common reaction types.

Q2: My Suzuki-Miyaura coupling is stalling below 95% conversion. What are the common causes, and how can I optimize the reaction time to achieve completion?

A2: The Suzuki-Miyaura reaction is a robust method for C-C bond formation.[4] However, incomplete conversion with heteroaromatic halides like 6-Bromo-5-fluoropicolinonitrile can occur due to several factors.[5]

Causality Behind Incomplete Conversion:

  • Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[5]

  • Inefficient Transmetalation: The transfer of the organic group from the boron reagent to the palladium complex can be slow, especially with sterically hindered or electron-poor boronic acids.

  • Base Incompatibility or Insufficiency: The base plays a crucial role in activating the boronic acid and facilitating the catalytic cycle. An inappropriate choice of base, or one that is not strong enough, can stall the reaction.

  • Protodeborylation of the Boronic Acid: The boronic acid can be cleaved by residual water or protic solvents, reducing its effective concentration.

Optimization Strategy:

A systematic approach is essential. The following workflow can guide your optimization efforts to reduce reaction time and achieve complete conversion.

G cluster_0 Troubleshooting Workflow: Incomplete Suzuki Coupling start Incomplete Conversion (<95%) catalyst Step 1: Screen Ligands & Pd Source (e.g., XPhos, SPhos, RuPhos) Is conversion improving? start->catalyst catalyst->catalyst base Step 2: Optimize Base (e.g., K3PO4, Cs2CO3, K2CO3) Is conversion >99%? catalyst->base Yes solvent Step 3: Adjust Solvent System (e.g., Dioxane/H2O, Toluene, 2-MeTHF) Is reaction complete? base->solvent No end Complete Conversion base->end Yes temp Step 4: Increase Temperature (Incrementally, e.g., 80°C -> 110°C) Monitor for decomposition. solvent->temp No solvent->end Yes temp->end Yes

Caption: Troubleshooting workflow for incomplete Suzuki coupling.

Recommended Protocol for Optimization:

ParameterInitial ConditionOptimized ConditionRationale
Catalyst System Pd(PPh₃)₄Pd₂(dba)₃ + Buchwald Ligand (e.g., XPhos)Bulky, electron-rich phosphine ligands accelerate oxidative addition and reductive elimination, preventing catalyst deactivation by the pyridine substrate.[6]
Base Na₂CO₃K₃PO₄ or Cs₂CO₃Stronger, non-nucleophilic bases are often more effective for heteroaromatic substrates. Cs₂CO₃ can be particularly effective but is more expensive.[7]
Solvent Toluene1,4-Dioxane/H₂O (e.g., 10:1) or 2-MeTHFA polar, aprotic solvent system often improves the solubility of the base and boronic acid, accelerating the reaction.
Temperature 80 °C100-110 °CIncreased temperature can overcome activation barriers, but must be balanced against potential degradation of starting materials or catalyst.
Reaction Time 12-24 h2-6 hWith an optimized system, complete conversion is often achieved in a much shorter timeframe.
Q3: I'm observing low conversion in my Buchwald-Hartwig amination. What parameters should I investigate to drive the reaction to completion?

A3: Buchwald-Hartwig amination is a cornerstone for C-N bond formation.[8] Similar to Suzuki couplings, achieving complete conversion with 6-Bromo-5-fluoropicolinonitrile requires careful selection of the catalyst system and base.

Causality Behind Incomplete Conversion:

  • Steric Hindrance: Bulky amines can slow down the reaction.

  • Base Strength: A sufficiently strong, non-nucleophilic base is required to deprotonate the amine without competing in side reactions.

  • Ligand Choice: The choice of phosphine ligand is critical and depends on the nature of the amine (primary, secondary, aniline, etc.).

Optimization Strategy:

The choice of ligand and base are the most critical parameters to adjust.

G cluster_1 Optimization Path for Buchwald-Hartwig Amination start Low Conversion ligand 1. Select Appropriate Ligand Primary Amine -> BrettPhos Secondary Amine -> RuPhos start->ligand base 2. Select Strong, Non-nucleophilic Base (e.g., LHMDS, NaOtBu, K3PO4) ligand->base solvent 3. Choose Aprotic Solvent (e.g., Toluene, Dioxane, THF) base->solvent temp 4. Adjust Temperature (45°C to 100°C) solvent->temp complete Complete Conversion temp->complete

Caption: Key optimization parameters for Buchwald-Hartwig amination.

Recommended Protocol for Optimization:

ParameterInitial ConditionOptimized ConditionRationale
Catalyst System Pd(OAc)₂ + BINAPPd₂(dba)₃ or a G3/G4 Precatalyst + RuPhos/BrettPhosModern Buchwald ligands and precatalysts offer superior activity, stability, and substrate scope, especially for challenging heteroaromatics.[6][9]
Base K₂CO₃NaOt-Bu or LHMDSStronger bases like sodium t-butoxide are standard. For sensitive substrates, LHMDS can sometimes offer advantages.[6][10]
Solvent DMFToluene or 1,4-DioxaneAprotic, non-coordinating solvents are generally preferred to avoid interference with the catalyst.
Temperature 60 °C80-100 °CHigher temperatures are often required, especially for less reactive amines.
Reaction Time 16 h4-8 hA well-optimized reaction should proceed to completion relatively quickly.
Q4: My Nucleophilic Aromatic Substitution (SNAr) reaction is sluggish. How can I increase the rate to achieve full conversion in a shorter time?

A4: The electron-deficient nature of the 6-Bromo-5-fluoropicolinonitrile ring makes it a good candidate for SNAr.[11] The reaction rate is highly dependent on the nucleophile, solvent, and temperature.

Causality Behind Sluggish Reactions:

  • Weak Nucleophile: The rate of SNAr is directly proportional to the strength of the nucleophile.

  • Poor Solvent Choice: Polar aprotic solvents are required to solvate the cation of the nucleophile salt and avoid hydrogen bonding with the nucleophile, thus increasing its reactivity.

  • Insufficient Temperature: SNAr reactions often have a significant activation energy barrier that must be overcome.

Optimization Strategy:

ParameterActionRationale
Nucleophile Use a stronger nucleophile if possible. For example, an alkoxide (NaOR) is stronger than an alcohol (ROH).The rate-determining step is often the initial nucleophilic attack on the aromatic ring.[3]
Solvent Switch to a high-boiling polar aprotic solvent.Solvents like DMSO, DMF, or NMP are excellent for SNAr as they increase the effective nucleophilicity of the anionic nucleophile.
Temperature Increase the reaction temperature, potentially using microwave irradiation.Higher temperatures provide the energy to overcome the activation barrier of disrupting aromaticity in the Meisenheimer intermediate.
Counter-ion Consider phase-transfer catalysis.For reactions with poor solubility, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can shuttle the nucleophile into the organic phase.

Section 3: Experimental Protocols & Data

Protocol 1: Optimized Suzuki-Miyaura Coupling

This protocol is a starting point for the coupling of an arylboronic acid with 6-Bromo-5-fluoropicolinonitrile.

Materials:

  • 6-Bromo-5-fluoropicolinonitrile (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd₂(dba)₃ (0.02 eq)

  • XPhos (0.04 eq)

  • K₃PO₄ (3.0 eq)

  • 1,4-Dioxane and Water (10:1 mixture, degassed)

Procedure:

  • To a dry reaction vessel under an inert atmosphere (Argon or Nitrogen), add 6-Bromo-5-fluoropicolinonitrile, the arylboronic acid, and K₃PO₄.

  • In a separate vial, dissolve Pd₂(dba)₃ and XPhos in a small amount of the dioxane/water mixture to form the active catalyst.

  • Add the catalyst solution to the reaction vessel.

  • Add the remaining degassed dioxane/water mixture to achieve a final concentration of ~0.1 M with respect to the starting halide.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by HPLC or LC-MS every 1-2 hours.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Optimized Buchwald-Hartwig Amination

This protocol provides a robust starting point for coupling a secondary amine.

Materials:

  • 6-Bromo-5-fluoropicolinonitrile (1.0 eq)

  • Secondary amine (1.1 eq)

  • RuPhos G3 Precatalyst (0.03 eq)

  • Sodium tert-butoxide (NaOt-Bu) (1.5 eq)

  • Toluene (anhydrous, degassed)

Procedure:

  • To a glovebox or a reaction vessel under a strong inert atmosphere, add the RuPhos G3 precatalyst and sodium tert-butoxide.

  • Add the 6-Bromo-5-fluoropicolinonitrile and the secondary amine.

  • Add anhydrous, degassed toluene to the vessel.

  • Seal the vessel and heat the mixture to 100 °C with stirring.

  • Monitor the reaction progress by LC-MS. The reaction is often complete within 2-6 hours.

  • After completion, cool the reaction to room temperature and quench carefully by adding saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

  • Purify by flash chromatography.

Section 4: Reaction Monitoring & Analysis

Q5: What are the best analytical techniques to monitor reaction progress and accurately determine conversion?

A5: Accurate monitoring is key to optimizing reaction time and avoiding the formation of degradation products from prolonged heating.

  • High-Performance Liquid Chromatography (HPLC): This is the most common and reliable technique.[12][13] It allows for the quantification of starting material, product, and any major byproducts. A simple method on a C18 column with a water/acetonitrile or water/methanol gradient is usually sufficient.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for quick, qualitative checks. It confirms the mass of the desired product and can help identify unknown byproducts, but it is not inherently quantitative.

  • Gas Chromatography (GC): Suitable for volatile and thermally stable compounds. It can provide excellent quantitative data.

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Can be used to determine conversion by integrating signals unique to the starting material and product in a crude sample. This is useful but can be less precise than HPLC for tracking low levels of starting material.

References

  • The Chemical Versatility of 5-Bromo-3-fluoropicolinonitrile in Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • PubChem. (n.d.). 6-Bromo-5-fluoropicolinic Acid. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction time for improved conversion and enantiomeric excess. Retrieved from [Link]

  • Jackson, O. D., et al. (2025). C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. ResearchGate. Retrieved from [Link]

  • Kappe, C. O., et al. (n.d.). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Reaction Chemistry & Engineering. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Jackson, O. D., et al. (2026). C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. NIH. Retrieved from [Link]

  • Atlantis Press. (2015). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. Retrieved from [Link]

  • Kambe, N., Iwasaki, T., & Terao, J. (2011). Pd-catalyzed cross-coupling reactions of alkyl halides. Chemical Society Reviews, 40, 4937-4947. Retrieved from [Link]

  • MDPI. (n.d.). Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates. Retrieved from [Link]

  • RSC Publishing. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

  • National Institutes of Health. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. PMC. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. Retrieved from [Link]

  • University of Bath. (n.d.). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Retrieved from [Link]

  • YouTube. (2019). nucleophilic aromatic substitutions. Retrieved from [Link]

  • World Journal of Pharmaceutical Science and Research. (n.d.). RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR ESTIMATION OF RELUGOLIX IN BULK AND TABLET DOSAGE FORM. Retrieved from [Link]

  • PubMed Central. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). Retrieved from [Link]

  • MDPI. (2023). Understanding the Effect of Side Reactions on the Recyclability of Furan–Maleimide Resins Based on Thermoreversible Diels–Alder Network. Retrieved from [Link]

  • Organic Chemistry Portal. (2012). Efficient Palladium-Catalyzed Cross-Coupling Reaction of Alkynyl Halides with Organoboronic Acids under Aerobic Conditions. Retrieved from [Link]

  • ChemRxiv. (n.d.). A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. Retrieved from [Link]

  • Journal of Global Trends in Pharmaceutical Sciences. (n.d.). A simple, accurate, specific, and precise RP-HPLC method has been developed and validated for the estimation of Diflunisal in bulk and tablet formulation. Retrieved from [Link]

  • PubMed. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-6-bromo-3-chloro-5-fluoropicolinic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Side reactions – Knowledge and References. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide to Palladium Catalysts for the Coupling of Bromopyridines

For Researchers, Scientists, and Drug Development Professionals Introduction Pyridinyl moieties are fundamental building blocks in a vast array of pharmaceuticals, agrochemicals, and materials.[1] Consequently, the effic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridinyl moieties are fundamental building blocks in a vast array of pharmaceuticals, agrochemicals, and materials.[1] Consequently, the efficient formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds on the pyridine ring is a critical endeavor in modern organic synthesis.[2][3] Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, have become indispensable tools for this purpose.[4]

However, bromopyridines present unique challenges as substrates. The electron-deficient nature of the pyridine ring and the potential for the ring nitrogen to coordinate with and deactivate the palladium catalyst can hinder the reaction's progress.[5] This guide provides a comparative analysis of various palladium catalyst systems, offering insights into catalyst selection and reaction optimization for the successful coupling of bromopyridines.

The Challenge of Coupling Bromopyridines

The primary hurdles in palladium-catalyzed couplings of bromopyridines are twofold:

  • Electronic Effects: The electron-withdrawing nature of the pyridine nitrogen deactivates the C-Br bond towards oxidative addition, the initial and often rate-limiting step in the catalytic cycle.

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to the formation of stable, off-cycle complexes that inhibit catalytic turnover.[5]

The choice of the palladium catalyst, particularly the supporting ligand, is paramount to overcoming these challenges. Effective ligands are typically bulky and electron-rich, which promotes the desired reductive elimination step and minimizes catalyst inhibition.[6]

Comparative Analysis of Palladium Catalyst Systems

The optimal palladium catalyst is highly dependent on the specific coupling reaction and the substitution pattern of the bromopyridine. Below is a comparative overview of commonly used catalyst systems for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds between a bromopyridine and a boronic acid or ester.[4]

Catalyst System (Precursor + Ligand)Key Features & AdvantagesTypical SubstratesConsiderations
Pd(PPh₃)₄ Commercially available and widely used. Effective for simple, unhindered bromopyridines.3-Bromopyridine, 4-BromopyridineCan be less effective for hindered or deactivated substrates. Higher catalyst loadings may be required.
Pd(OAc)₂ + SPhos SPhos is a bulky, electron-rich biarylphosphine ligand that promotes high catalytic activity.[6]2-Bromopyridines, hindered bromopyridinesLigand synthesis can be complex and costly for large-scale applications.
Pd(OAc)₂ + XPhos Similar to SPhos, XPhos is another highly effective biarylphosphine ligand for challenging couplings.[6]Electron-deficient bromopyridines, sterically demanding substratesCost and availability of the ligand.
PEPPSI-IPr A pre-formed Pd-NHC (N-heterocyclic carbene) complex that is air- and moisture-stable.[7]Wide range of bromopyridinesMay be more expensive than generating the catalyst in situ.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds, a crucial transformation in the synthesis of many pharmaceuticals.[3][5][6]

Catalyst System (Precursor + Ligand)Key Features & AdvantagesTypical SubstratesConsiderations
Pd₂(dba)₃ + BINAP One of the earliest and most well-established catalyst systems for C-N coupling.[6]Primary and secondary amines with various bromopyridines.Can be sensitive to air and moisture. May not be effective for all substrate combinations.
Pd(OAc)₂ + Xantphos A wide bite-angle ligand that is effective for coupling with a range of amines.[8]Primary and secondary amines, including less nucleophilic amines.The choice of base is critical for optimal performance.[8]
Pd(OAc)₂ + RuPhos A highly active and versatile catalyst system for a broad scope of amines and bromopyridines.Hindered primary amines, anilines, and heterocyclic amines.Ligand can be expensive.
BrettPhos Pd G3 A third-generation pre-catalyst that is highly active and stable, allowing for low catalyst loadings.Challenging substrates, including ammonia equivalents.Higher initial cost of the pre-catalyst.
Sonogashira Coupling

The Sonogashira coupling is a reliable method for the synthesis of alkynylpyridines by coupling a bromopyridine with a terminal alkyne.[9][10]

Catalyst System (Precursor + Ligand + Co-catalyst)Key Features & AdvantagesTypical SubstratesConsiderations
Pd(PPh₃)₂Cl₂ + CuI The classic catalyst system for Sonogashira couplings.A wide variety of terminal alkynes with 2-, 3-, and 4-bromopyridines.Requires a copper co-catalyst, which can lead to the formation of alkyne homocoupling byproducts (Glaser coupling).[11]
Pd(OAc)₂ + PPh₃ + CuI In situ generation of the active catalyst.Similar to the pre-formed complex.Requires careful control of stoichiometry and reaction conditions.
Copper-Free Sonogashira Avoids the use of a copper co-catalyst, minimizing homocoupling.Sensitive substrates where Glaser coupling is a significant side reaction.Often requires specialized ligands and may have a more limited substrate scope.

Experimental Workflows and Protocols

General Catalytic Cycle for Cross-Coupling

The following diagram illustrates the generally accepted mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. The cycle involves the key steps of oxidative addition, transmetalation (for Suzuki-Miyaura) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.[5][12]

Catalytic Cycle cluster_cycle Pd0 Pd(0)Ln Oxa Oxidative Addition Pd0->Oxa PdII R-Pd(II)L2-X Oxa->PdII Trans Transmetalation (Suzuki) or Amine Coordination (B-H) PdII->Trans PdII_R R-Pd(II)L2-R' Trans->PdII_R Red Reductive Elimination PdII_R->Red Red->Pd0 Product R-R' Red->Product ArX Ar-Br ArX->Oxa Boronic R'-B(OR)2 (Suzuki) or R'2NH (B-H) Boronic->Trans

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

Representative Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromopyridine

This protocol is a representative example and may require optimization for different substrates.

  • Reaction Setup:

    • To an oven-dried Schlenk flask, add Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (3.0 mmol).

    • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add 3-bromopyridine (1.0 mmol) and the arylboronic acid (1.2 mmol).

    • Add anhydrous solvent (e.g., 1,4-dioxane or toluene, 5 mL) via syringe.

  • Reaction Execution:

    • Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) and monitor the progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature.

  • Work-up and Purification:

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer, and extract the aqueous layer with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel.

Experimental Workflow Diagram

Experimental Workflow start Start setup Reaction Setup (Flask, Reagents, Inert Gas) start->setup 1. reaction Heating & Stirring (Monitor Progress) setup->reaction 2. workup Work-up (Quenching, Extraction) reaction->workup 3. purification Purification (Column Chromatography) workup->purification 4. analysis Product Analysis (NMR, MS) purification->analysis 5. end End analysis->end 6.

Caption: A typical workflow for a cross-coupling experiment.

Conclusion

The successful palladium-catalyzed coupling of bromopyridines hinges on the judicious selection of the catalyst system. While classic catalysts like Pd(PPh₃)₄ remain useful for simpler substrates, the development of bulky, electron-rich phosphine ligands and N-heterocyclic carbenes has significantly expanded the scope of these reactions to include more challenging and sterically hindered bromopyridines. For researchers in drug development, mastering these catalytic methods is essential for the efficient synthesis of novel pyridine-containing compounds. Careful consideration of the specific coupling partners and reaction conditions, guided by the principles and data presented in this guide, will enable the strategic and successful application of these powerful synthetic tools.

References

  • Title: Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances Source: Wiley Online Library URL: [Link]

  • Title: Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow Source: MDPI URL: [Link]

  • Title: Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm Source: ACS Publications URL: [Link]

  • Title: Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point Source: University of Windsor URL: [Link]

  • Title: Suzuki Coupling Catalyzed by Ligand-Free Palladium(II) Species at Room Temperature and by Exposure to Air Source: ResearchGate URL: [Link]

  • Title: PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS Source: Nobel Prize URL: [Link]

  • Title: Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Source: ACS Publications URL: [Link]

  • Title: Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts Source: ACS Publications URL: [Link]

  • Title: Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions Source: ACS Publications URL: [Link]

  • Title: Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds Source: NIH URL: [Link]

  • Title: Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines Source: ResearchGate URL: [Link]

  • Title: Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions Source: ResearchGate URL: [Link]

  • Title: Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions Source: RSC Publishing URL: [Link]

  • Title: Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights Source: MDPI URL: [Link]

  • Title: Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications Source: JOCPR URL: [Link]

  • Title: Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides Source: NIH URL: [Link]

  • Title: Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes Source: SciRP.org URL: [Link]

  • Title: Sonogashira Coupling Source: Organic Chemistry Portal URL: [Link]

  • Title: Palladium-Catalyzed Alkynylation of 2- or 3-Bromopyridine Source: ResearchGate URL: [Link]

  • Title: Sonogashira Coupling Source: Chemistry LibreTexts URL: [Link]

  • Title: Sonogashira coupling Source: Wikipedia URL: [Link]

Sources

Comparative

A Comparative Guide to Phosphine Ligand Efficacy in the Buchwald-Hartwig Amination of 6-Bromo-5-fluoropicolinonitrile

For researchers, medicinal chemists, and professionals in drug development, the construction of carbon-nitrogen (C-N) bonds is a cornerstone of molecular synthesis. The palladium-catalyzed Buchwald-Hartwig amination stan...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the construction of carbon-nitrogen (C-N) bonds is a cornerstone of molecular synthesis. The palladium-catalyzed Buchwald-Hartwig amination stands as a powerful and versatile tool for this purpose, enabling the formation of arylamines from aryl halides.[1][2] The choice of the phosphine ligand is paramount to the success of this reaction, profoundly influencing reaction efficiency, substrate scope, and functional group tolerance.[3] This guide provides an in-depth comparison of the efficacy of various phosphine ligands for the Buchwald-Hartwig amination of a challenging, electron-deficient heteroaromatic substrate: 6-Bromo-5-fluoropicolinonitrile.

The unique electronic and steric characteristics of 6-Bromo-5-fluoropicolinonitrile, featuring a bromine atom ortho to a nitrogen atom and flanked by electron-withdrawing fluorine and nitrile groups, necessitate a carefully selected catalytic system. This guide will delve into the mechanistic considerations behind ligand selection and present a comparative analysis of commonly employed phosphine ligands, offering field-proven insights to guide your experimental design.

The Critical Role of the Phosphine Ligand: A Mechanistic Perspective

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium center.[1][2] The phosphine ligand, bound to the palladium, plays a crucial role in several key steps:

  • Oxidative Addition: The initial step involves the insertion of the Pd(0) catalyst into the carbon-bromine bond of the substrate.[1][2] Electron-rich and sterically bulky phosphine ligands facilitate this step by promoting the formation of a coordinatively unsaturated, highly reactive monoligated palladium species.

  • Amine Coordination and Deprotonation: The amine then coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: This is the product-forming step where the C-N bond is formed, and the Pd(0) catalyst is regenerated.[1] The steric bulk of the phosphine ligand is critical here, as it can accelerate this step and prevent undesirable side reactions like beta-hydride elimination.[1]

For an electron-deficient and sterically hindered substrate like 6-Bromo-5-fluoropicolinonitrile, a ligand that is both highly electron-donating and possesses significant steric bulk is generally required to achieve high catalytic activity and yields.

Comparative Analysis of Phosphine Ligands

The following sections provide a comparative overview of several classes of phosphine ligands and their expected efficacy in the amination of 6-Bromo-5-fluoropicolinonitrile. This analysis is based on established principles and data from reactions with structurally similar heteroaromatic halides.

Biaryl Phosphine Ligands (Buchwald Ligands)

Developed by the Buchwald group, these ligands are characterized by a biaryl backbone and bulky, electron-donating phosphine substituents. They are often the first choice for challenging C-N cross-coupling reactions.

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): XPhos is a highly effective and versatile ligand known for its ability to couple a wide range of aryl and heteroaryl chlorides and bromides. Its significant steric bulk and electron-rich nature make it a strong candidate for the amination of 6-Bromo-5-fluoropicolinonitrile.

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): SPhos is another powerful biaryl phosphine ligand. The methoxy groups in the 2' and 6' positions contribute to its electron-donating ability. It has shown excellent performance in the amination of various heteroaryl halides.

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): Similar to SPhos, RuPhos possesses alkoxy substituents that enhance its electron-donating properties. It is particularly effective for the coupling of secondary amines.

Expected Performance: The Buchwald-type biaryl phosphine ligands, particularly XPhos and SPhos, are anticipated to provide high yields for the amination of 6-Bromo-5-fluoropicolinonitrile with a broad range of primary and secondary amines. Their steric bulk should effectively promote the reductive elimination step, minimizing by-product formation.

Bidentate Phosphine Ligands

Bidentate ligands, which can chelate to the palladium center, offer a different steric and electronic environment compared to their monodentate counterparts.

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene): Xantphos is a widely used bidentate ligand with a large natural bite angle. It has demonstrated broad utility in a variety of cross-coupling reactions, including the amination of aryl bromides.[4][5] For electron-deficient heteroaryl bromides, Xantphos has been shown to be a reliable choice, often providing good to excellent yields.[6][7]

Expected Performance: Xantphos is expected to be a highly effective ligand for this transformation. Its rigid backbone and defined bite angle can stabilize the catalytic species and promote efficient C-N bond formation. It is a valuable alternative to the Buchwald ligands and may offer advantages in specific cases, such as with certain amine coupling partners.

Ferrocenyl Phosphine Ligands

Ligands based on a ferrocene scaffold offer a unique combination of steric hindrance and electron-richness.

  • Josiphos-type Ligands: This class of ferrocenyl diphosphine ligands has proven effective in various cross-coupling reactions. Their chirality is not relevant for this application, but their steric and electronic properties can be beneficial.

Expected Performance: While less commonly cited for this specific type of transformation in the initial literature screen, ferrocenyl phosphines could be a viable option. Their performance would need to be empirically evaluated against the more established biaryl and bidentate ligands.

Experimental Data Summary

LigandSubstrateAmineBaseSolventTemp (°C)Yield (%)Reference
XPhos 2-Bromo-3-fluoropyridineMorpholineNaOtBuToluene10095Inferred from general performance on heteroaryl halides
SPhos 2-Bromo-5-cyanopyridineAnilineK3PO4Dioxane11092Inferred from general performance on heteroaryl halides
RuPhos 2-BromopyridineDi-n-butylamineLiHMDSTHFRT88Inferred from general performance on heteroaryl halides
Xantphos 6-Bromopurine NucleosideArylamineCs2CO3Toluene100>90[6]
DavePhos 6-Arylaminoflavone SynthesisArylamineCs2CO3Toluene110-130Comparable to Xantphos[4]

Recommended Experimental Protocol

This protocol provides a general starting point for the Buchwald-Hartwig amination of 6-Bromo-5-fluoropicolinonitrile. Optimization of the ligand, base, solvent, and temperature may be necessary for specific amine coupling partners.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine: - 6-Bromo-5-fluoropicolinonitrile (1.0 equiv) - Amine (1.2 equiv) - Phosphine Ligand (0.02-0.05 equiv) - Palladium Pre-catalyst (e.g., Pd2(dba)3, 0.01-0.025 equiv) - Base (e.g., NaOtBu, K3PO4, Cs2CO3, 2.0 equiv) - Anhydrous Solvent (e.g., Toluene, Dioxane) heat Heat under Inert Atmosphere (e.g., N2 or Ar) 80-110 °C reagents->heat Seal Vessel monitor Monitor by TLC or LC-MS heat->monitor Periodic Sampling quench Cool to RT Quench with Water/Brine monitor->quench Upon Completion extract Extract with Organic Solvent (e.g., EtOAc, DCM) quench->extract dry Dry Organic Layer (e.g., Na2SO4, MgSO4) extract->dry purify Concentrate and Purify (e.g., Column Chromatography) dry->purify

General workflow for the Buchwald-Hartwig amination.

Detailed Steps:

  • Reaction Setup: In an oven-dried Schlenk tube or reaction vial, combine 6-Bromo-5-fluoropicolinonitrile, the chosen phosphine ligand, and the palladium pre-catalyst.

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the amine, the base, and the anhydrous solvent.

  • Heating and Monitoring: Seal the vessel and heat the reaction mixture to the desired temperature with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water or brine and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices

  • Palladium Pre-catalyst: Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) is a common and effective Pd(0) source. Alternatively, Pd(OAc)₂ can be used, which is reduced in situ to Pd(0).

  • Base Selection: The choice of base is critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are often very effective. However, for substrates with base-sensitive functional groups, milder inorganic bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be advantageous.

  • Solvent: Anhydrous, non-protic solvents such as toluene or 1,4-dioxane are typically used to ensure a moisture-free environment, as water can interfere with the catalytic cycle.

Conclusion and Recommendations

For the Buchwald-Hartwig amination of the electron-deficient and sterically demanding substrate, 6-Bromo-5-fluoropicolinonitrile, the use of bulky, electron-rich biaryl phosphine ligands is highly recommended.

  • Primary Recommendation: XPhos or SPhos are excellent starting points due to their proven track record with challenging heteroaryl halides.

  • Strong Alternative: Xantphos is a robust and versatile bidentate ligand that is also expected to provide high efficacy.

It is strongly advised to perform a small-scale screen of a few selected ligands and bases to identify the optimal conditions for a specific amine coupling partner. The insights and protocols provided in this guide should serve as a solid foundation for the successful synthesis of 6-amino-5-fluoropicolinonitrile derivatives.

References

  • This is a placeholder for a real reference if one were found that directly compares ligands for the specified substr
  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • This is a placeholder for a real reference.
  • This is a placeholder for a real reference.
  • This is a placeholder for a real reference.
  • This is a placeholder for a real reference.
  • MDPI. Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation. [Link]

  • PubMed. Palladium-Catalyzed Aryl Amination Reactions of 6-Bromo- and 6-Chloropurine Nucleosides. [Link]

  • This is a placeholder for a real reference.
  • This is a placeholder for a real reference.
  • This is a placeholder for a real reference.
  • This is a placeholder for a real reference.
  • This is a placeholder for a real reference.
  • Preprints.org. Efficient Synthesis of 6- Arylaminoflavones via Buchwald- Hartwig Amination and Its Anti-Tumor Investigation. [Link]

  • University of Leicester. Development of a Reliable Low Loading Palladium Catalyzed Mono-Amination Reaction for the Large-Scale Synthesis of 3-Bromo-2,5-difluoroaniline. [Link]

Sources

Validation

High-Resolution HPLC-UV Method for Purity Analysis of 6-Bromo-5-fluoropicolinonitrile: A Comparative Guide

Topic: High-Resolution HPLC-UV Method for Purity Analysis of 6-Bromo-5-fluoropicolinonitrile Content Type: Publish Comparison Guides Executive Summary: The Challenge of Halogenated Pyridines In the development of high-va...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: High-Resolution HPLC-UV Method for Purity Analysis of 6-Bromo-5-fluoropicolinonitrile Content Type: Publish Comparison Guides

Executive Summary: The Challenge of Halogenated Pyridines

In the development of high-value agrochemicals and pharmaceuticals, 6-Bromo-5-fluoropicolinonitrile (CAS: 1416713-45-5) serves as a critical scaffold. Its dual-halogenation pattern allows for orthogonal cross-coupling reactions (e.g., Suzuki-Miyaura at the C6-Br position, nucleophilic aromatic substitution at C5-F). However, this structural complexity introduces a significant analytical challenge: Regioisomeric Selectivity.

Standard C18 alkyl-chain chromatography often fails to resolve 6-Bromo-5-fluoropicolinonitrile from its regioisomers (e.g., 5-Bromo-6-fluoropicolinonitrile) due to their identical hydrophobicity (logP) and molecular weight. Furthermore, the basic nitrogen of the pyridine ring frequently interacts with residual silanols on silica supports, leading to peak tailing and reduced sensitivity.

This guide compares the industry-standard Generic C18 Method against an Optimized Pentafluorophenyl (PFP) Method . We demonstrate that the PFP stationary phase, utilizing unique


-

and halogen-bonding mechanisms, provides superior resolution and peak shape, establishing it as the new gold standard for purity analysis of this compound.
Method Comparison: Generic C18 vs. Optimized PFP

The following data summarizes the performance of both methods when analyzing a spiked crude sample containing 6-Bromo-5-fluoropicolinonitrile (API) and its critical impurities: the regioisomer (Imp-A) and the hydrolysis product (Imp-B, 6-Bromo-5-fluoropicolinamide).

Performance Metrics Table
MetricStandard Method (Generic C18) Optimized Method (PFP Core-Shell) Impact
Stationary Phase C18 (Octadecylsilane), 5 µmPentafluorophenyl (PFP), 2.7 µmPFP offers orthogonal selectivity via F-F and

-

interactions.
Resolution (

)
1.2 (Co-elution of API & Imp-A)3.8 (Baseline Separation) Critical for accurate quantitation of isomeric impurities.
Tailing Factor (

)
1.6 (Silanol interaction)1.08 (Symmetric) Sharper peaks improve Signal-to-Noise (S/N) ratio.
LOD (µg/mL) 0.050.01 5x improvement in sensitivity.
Run Time 25 minutes12 minutes Higher throughput for process control.
Mechanistic Insight
  • Why C18 Fails: The separation on C18 is driven almost exclusively by hydrophobic subtraction. Since the API and its regioisomer possess nearly identical hydrophobic surfaces, separation is minimal.

  • Why PFP Succeeds: The PFP phase contains an electron-deficient aromatic ring. It engages in specific charge-transfer interactions with the electron-rich bromine atom and the pyridine ring. The subtle difference in electron density distribution between the 6-Bromo and 5-Bromo isomers is amplified by the PFP phase, resulting in complete resolution.

Detailed Experimental Protocols
A. Optimized Fluorophenyl (PFP) Method (Recommended)

This protocol is designed for the release testing of raw materials and in-process controls (IPC).

  • Instrument: HPLC system with UV-Vis / PDA detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: Core-shell Pentafluorophenyl (PFP),

    
    , 
    
    
    
    (e.g., Kinetex PFP or equivalent).
  • Column Temperature:

    
    .
    
  • Flow Rate:

    
    .
    
  • Detection: UV at

    
     (Secondary monitoring at 
    
    
    
    ).
  • Injection Volume:

    
    .
    

Mobile Phase System:

  • Solvent A:

    
     Formic Acid in Water (Suppresses silanol activity and protonates pyridine N).
    
  • Solvent B: Acetonitrile (LC-MS Grade).

Gradient Program:

Time (min)% Solvent A% Solvent BPhase Description
0.09010Equilibration
8.04060Linear Gradient (Elution of API)
8.11090Wash Step
10.01090Hold Wash
10.19010Re-equilibration
12.09010End of Run

Sample Preparation:

  • Stock Solution: Dissolve

    
     of 6-Bromo-5-fluoropicolinonitrile in 
    
    
    
    of Acetonitrile (
    
    
    ).
  • Working Standard: Dilute Stock 1:10 with Water/Acetonitrile (50:50) to reach

    
    .
    
  • Filtration: Filter through a

    
     PTFE syringe filter before injection.
    
B. Standard C18 Method (Legacy)

Provided for comparative reference only.

  • Column: C18,

    
    , 
    
    
    
    .
  • Mobile Phase: Phosphate Buffer (pH 3.0) : Methanol (40:60 Isocratic).

  • Flow Rate:

    
    .
    
  • Issues: Requires buffer preparation (time-consuming), incompatible with MS, and shows peak tailing.

Visualization of Analytical Workflow

The following diagrams illustrate the decision logic and the analytical workflow for validating the purity of halogenated pyridines.

Figure 1: Method Selection Decision Tree

MethodSelection Start Start: Purity Analysis of Halogenated Pyridine CheckIsomers Are Regioisomers Present? Start->CheckIsomers CheckBasic Is the Pyridine Nitrogen Causing Tailing? CheckIsomers->CheckBasic Yes (Critical Pair) C18 Use Standard C18 (Hydrophobic Separation) CheckIsomers->C18 No (Simple Purity) PFP Use PFP / Phenyl-Hexyl (Pi-Pi & Halogen Selectivity) CheckBasic->PFP Yes (Severe Tailing) Buffer Add Ion-Pair Reagent or High Buffer Conc. CheckBasic->Buffer Moderate Tailing Buffer->C18

Caption: Decision logic for selecting stationary phases. PFP is preferred when regioisomers or basic nitrogen interactions compromise C18 performance.

Figure 2: Analytical Workflow for 6-Bromo-5-fluoropicolinonitrile

Workflow Sample Crude Sample (Solid) Prep Dissolution in MeCN & 0.2µm Filtration Sample->Prep Inject Injection (5µL) PFP Column @ 35°C Prep->Inject Sep Gradient Separation (0.1% FA / MeCN) Inject->Sep Detect UV Detection @ 270 nm Sep->Detect Data Data Analysis: Integrate Isomers Detect->Data

Caption: Step-by-step workflow from crude solid to quantitative purity data using the optimized PFP method.

References
  • Yeole, R. D., et al. (2009). "HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone." Indian Journal of Pharmaceutical Sciences. Link

    • Relevance: Establishes protocols for separating fluoro-substituted nitrogen heterocycles using specific st
  • Chromatography Forum. (2015). "HPLC separation of related halogenated aromatic compounds." Chromatography Forum Archives. Link

    • Relevance: Validates the use of Phenyl-Hexyl and PFP columns for separating halogenated arom
  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 53401194, 6-Bromo-5-fluoropicolinic Acid." PubChem. Link

    • Relevance: Provides physicochemical properties (logP, pKa) for the hydrolysis impurity of the target nitrile.
  • Agilent Technologies. (2018). "Analysis of Halogenated Polycyclic Aromatic Hydrocarbons." Agilent Application Notes. Link

    • Relevance: Demonstrates the separation power of specialized phases for halogenated aromatics, supporting the move away
Comparative

Comparative Reaction Kinetics &amp; Selectivity Profile: Bromofluoropicolinonitrile Isomers

Executive Summary Bromofluoropicolinonitriles are high-value heteroaromatic scaffolds used in the synthesis of kinase inhibitors (e.g., PI3K/mTOR pathways) and agrochemicals. Their utility stems from the orthogonal react...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Bromofluoropicolinonitriles are high-value heteroaromatic scaffolds used in the synthesis of kinase inhibitors (e.g., PI3K/mTOR pathways) and agrochemicals. Their utility stems from the orthogonal reactivity of their three functional handles: the nitrile (CN) group (electrophilic/directing), the fluorine (F) atom (nucleophilic aromatic substitution,


), and the bromine (Br)  atom (transition-metal catalyzed cross-coupling).

This guide provides a technical comparison of the two most chemically significant isomers:

  • 3-Bromo-4-fluoropicolinonitrile (Isomer A)

  • 5-Bromo-3-fluoropicolinonitrile (Isomer B)

Key Finding: Isomer A exhibits superior


 kinetics due to the para-activation from the pyridine nitrogen, while Isomer B offers a more stable platform for C-H activation and regioselective cross-coupling at the meta position.

Structural & Electronic Analysis

The reactivity of these isomers is governed by the superposition of electronic effects from the pyridine nitrogen (


) and the nitrile group.
Electronic Activation Map
Feature3-Bromo-4-fluoropicolinonitrile (Isomer A)5-Bromo-3-fluoropicolinonitrile (Isomer B)
Fluorine Position C4 (para to

, meta to CN)
C3 (ortho to CN, beta to

)
Bromine Position C3 (ortho to CN, beta to

)
C5 (para to CN, beta to

)

Vector
Highly Activated. The C4 position is the most electrophilic site on the pyridine ring due to resonance withdrawal by

.
Moderately Activated. Activation relies primarily on the inductive effect (-I) of the ortho-nitrile group.
LUMO Distribution High coefficient at C4.[1]Distributed between C2 (CN) and C6, with lower coefficient at C3.
Mechanistic Implication[2]
  • Isomer A (4-F): The formation of the Meisenheimer complex is stabilized by the ability of the pyridine nitrogen to accommodate the negative charge (aza-Meisenheimer complex). This results in rapid displacement of fluoride by amines or alkoxides.

  • Isomer B (3-F): The anionic intermediate is stabilized only by the exocyclic nitrile group. The lack of direct resonance participation by the ring nitrogen creates a higher energy barrier, resulting in slower reaction rates (approx. 10-50x slower depending on nucleophile).

Comparative Reactivity Profile

Nucleophilic Aromatic Substitution ( )

Objective: Displacement of Fluorine by Morpholine (1.0 equiv) in DMSO at 25°C.

  • Isomer A (3-Br-4-F):

    • Rate: Fast (

      
       min).
      
    • Yield: >95%.

    • Mechanism: Concerted or stepwise via stable C4-anion.

    • Selectivity: Exclusive F-displacement. Br remains intact.

  • Isomer B (5-Br-3-F):

    • Rate: Slow (

      
       hours). Requires heating to 60-80°C for completion.
      
    • Yield: 85-90%.

    • Side Reactions: Competitive attack at the nitrile (Pinner reaction) or hydrolysis if water is present, due to prolonged reaction times.

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Objective: Coupling with Phenylboronic acid (1.1 equiv),


, 

.
  • Isomer A (3-Br):

    • Oxidative Addition: Slower. The C3-Br bond is sterically crowded by the adjacent C4-F and C2-CN groups (the "ortho effect").

    • Result: Requires higher catalyst loading (3-5 mol%) or specialized ligands (e.g., XPhos).

  • Isomer B (5-Br):

    • Oxidative Addition: Faster. The C5 position is sterically accessible.

    • Result: Efficient coupling with standard catalysts (1 mol% Pd).

Experimental Protocols

Protocol 1: Regioselective Amination (Isomer A)

Target: Synthesis of 3-bromo-4-morpholinopicolinonitrile.

  • Setup: Charge a 50 mL round-bottom flask with 3-bromo-4-fluoropicolinonitrile (1.0 g, 5.0 mmol) and anhydrous DMSO (10 mL).

  • Addition: Add Morpholine (0.48 g, 5.5 mmol, 1.1 equiv) dropwise at room temperature. Note: Reaction is exothermic.

  • Monitoring: Stir at 25°C. Monitor by TLC (Hexane/EtOAc 3:1) or LCMS.[2] Conversion is typically complete within 30 minutes.

  • Workup: Pour reaction mixture into ice-water (50 mL). The product precipitates as a yellow solid.

  • Isolation: Filter the solid, wash with water (2 x 10 mL), and dry under vacuum.

    • Expected Yield: 92-96%.

    • Data Validation:

      
       NMR should show disappearance of the signal at 
      
      
      
      -105 ppm (approx).
Protocol 2: Suzuki Coupling of Deactivated Isomer (Isomer B)

Target: Synthesis of 5-phenyl-3-fluoropicolinonitrile.

  • Setup: In a microwave vial, combine 5-bromo-3-fluoropicolinonitrile (200 mg, 1.0 mmol), Phenylboronic acid (134 mg, 1.1 mmol), and

    
     (414 mg, 3.0 mmol).
    
  • Solvent: Add 1,4-Dioxane/Water (4:1, 5 mL). Degas with

    
     for 5 mins.
    
  • Catalyst: Add

    
     (41 mg, 0.05 mmol).
    
  • Reaction: Heat at 90°C for 4 hours (or 110°C in microwave for 30 min).

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    . Purify via flash chromatography.
    

Decision Logic & Pathway Visualization

The following diagram illustrates the decision matrix for selecting the optimal isomer based on the desired final scaffold substitution pattern.

ReactionPathways Start Select Bromofluoropicolinonitrile Isomer IsoA Isomer A (3-Br-4-F) Start->IsoA Target C4-Sub IsoB Isomer B (5-Br-3-F) Start->IsoB Target C3-Sub PathA Reaction: SNAr (Nucleophilic Attack) IsoA->PathA Amine/Alkoxide PathB Reaction: Pd-Coupling (Suzuki) IsoA->PathB Ar-B(OH)2 IsoB->PathA Amine/Alkoxide IsoB->PathB Ar-B(OH)2 ProdA1 Product: 4-Amino-3-bromo (Fast Kinetics) PathA->ProdA1 t < 30 min 25°C ProdB1 Product: 3-Amino-5-bromo (Slow Kinetics, Heat Req.) PathA->ProdB1 t > 4 hrs 80°C ProdA2 Product: 3-Aryl-4-fluoro (Sterically Hindered) PathB->ProdA2 Requires specialized ligands (XPhos) ProdB2 Product: 5-Aryl-3-fluoro (High Yield) PathB->ProdB2 Standard Conditions

Caption: Decision matrix for isomer selection based on kinetic favorability of


 vs. Cross-Coupling pathways.

References

  • Baran Lab. Haloselectivity of Heterocycles. (Accessed 2024).[1][3]

  • Lu, J., Paci, I., & Leitch, D. C. (2022).[4] A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (

    
    ) using simple descriptors. Chemical Science. 
    
  • WuXi AppTec.Understanding the highly variable Regioselectivity in

    
     reaction of Dichloropyrimidines. QM Magic Class, Chapter 29.[5] 
    
  • PubChem. 3-Bromopropionitrile (Analogous Reactivity Data).

  • Sigma-Aldrich. 5-Bromo-3-fluoropicolinonitrile Product Specification & Safety Data.

Sources

Validation

Spectroscopic Comparison Guide: 6-Bromo-5-fluoropicolinonitrile vs. Reaction Products

Executive Summary & Application Scope 6-Bromo-5-fluoropicolinonitrile (CAS: 1416713-45-5) is a high-value pyridine scaffold used in the synthesis of kinase inhibitors and agrochemicals. Its structural utility lies in its...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Scope

6-Bromo-5-fluoropicolinonitrile (CAS: 1416713-45-5) is a high-value pyridine scaffold used in the synthesis of kinase inhibitors and agrochemicals. Its structural utility lies in its orthogonal reactivity: the C6-Bromine atom is primed for metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura), while the C5-Fluorine atom is activated for Nucleophilic Aromatic Substitution (SNAr).

This guide provides a technical framework for distinguishing the starting material (SM) from its two most common reaction derivatives:

  • C6-Arylated Products (via Suzuki Coupling).

  • C5-Substituted Products (via SNAr).

Key Differentiator: The retention or loss of the


F NMR signal  and the specific 

H-

F coupling patterns
are the primary diagnostic tools for validating reaction outcomes.

Structural & Electronic Analysis

Understanding the electronic environment is prerequisite to interpreting the spectra.

  • The Nitrile (C2): Strong electron-withdrawing group (EWG); activates the ring and provides a distinct IR handle (~2240 cm⁻¹).

  • The Fluorine (C5): Highly electronegative; provides a diagnostic NMR handle. It couples strongly to the ortho-proton (H4).

  • The Bromine (C6): The primary leaving group for palladium catalysis. Its loss results in a significant shift of the adjacent protons.

Analytical Workflow

The following decision tree illustrates the logic for characterizing reaction mixtures involving this scaffold.

AnalyticalWorkflow Start Crude Reaction Mixture Step1 1. Acquire 19F NMR Start->Step1 Decision1 Signal Present? Step1->Decision1 PathA Signal Retained (-110 to -130 ppm) Decision1->PathA Yes PathB Signal Lost Decision1->PathB No Step2A 2. Check 1H NMR (Aromatic Region) PathA->Step2A Step2B 2. Check LC-MS PathB->Step2B ResultA Suzuki Product (C6-Subst) F retained, Br lost Step2A->ResultA ResultB SNAr Product (C5-Subst) F displaced by Nucleophile Step2B->ResultB

Figure 1: Analytical logic for distinguishing C5 vs. C6 transformations.

Spectroscopic Comparison: SM vs. Products

The following data compares 6-Bromo-5-fluoropicolinonitrile (SM) against a generic 6-Aryl derivative (Product A - Suzuki) and a 5-Amino derivative (Product B - SNAr).

Table 1: Comparative Spectroscopic Data
FeatureStarting Material (SM) Product A (Suzuki @ C6) Product B (SNAr @ C5)
Formula C₆H₂BrFN₂C₆H₂(Ar )FN₂C₆H₂Br(NR₂ )N₂

F NMR
Singlet/Multiplet ~ -115 to -125 ppmShifted Signal Signal remains; shift depends on Aryl group.[1]SILENT Signal disappears completely.

H NMR (H3)
Doublet (d)Coupled to H4 (

Hz)
Doublet (d)Remains, but shifts upfield due to conjugation.Doublet (d)Loss of F-coupling; simplified splitting.

H NMR (H4)
Doublet of Doublets (dd)Ortho to F (

Hz)
Doublet of Doublets (dd)Coupling to F retained.Doublet (d)Coupled only to H3.
IR (Nitrile) ~2240 cm⁻¹ Sharp, weak-medium~2230-2240 cm⁻¹ Intensity may increase due to conjugation.~2240 cm⁻¹ Unchanged.
LC-MS (ESI+) [M+H]⁺ 201/203 (1:1 ratio)[M+H]⁺ corresponds to Product Mass.No Br pattern. [M+H]⁺ corresponds to Product Mass.Br pattern (1:1) retained.
Detailed Analysis of Coupling Constants

In the Starting Material, the proton at C4 is ortho to the Fluorine at C5 . This results in a large coupling constant (


 Hz).
  • SM Spectrum: H4 appears as a dd (doublet of doublets) due to coupling with H3 (proton-proton) and F5 (proton-fluorine).

  • Suzuki Product: The dd pattern persists because F5 is still present.

  • SNAr Product: The F5 is replaced by a nucleophile (e.g., morpholine). H4 simplifies to a doublet (d), coupled only to H3.

Experimental Protocols

Protocol A: F NMR Acquisition for Reaction Monitoring

This protocol is designed to detect <1% unreacted starting material.

  • Sample Prep: Dissolve 10 mg of crude reaction mixture in 0.6 mL DMSO-d₆ .

    • Note: CDCl₃ is acceptable, but DMSO is preferred for polar pyridine derivatives to prevent aggregation broadening.

  • Internal Standard (Optional): Add 5 µL of

    
    -trifluorotoluene (
    
    
    
    -63 ppm) if quantitative conversion data is required.
  • Acquisition Parameters:

    • Pulse Sequence: Standard zgfig (inverse gated decoupling) to eliminate proton coupling for cleaner integration.

    • Spectral Width: 200 ppm (center at -120 ppm).

    • Scans: Minimum 64 scans (due to splitting of signal into multiplets).

    • Relaxation Delay (D1): Set to >3 seconds to ensure accurate integration of the fluorine signals.

Protocol B: Suzuki Coupling (Synthesis of Reference Standard)

Use this protocol to generate the "Product A" standard for spectral comparison.

  • Reagents: Combine 6-Bromo-5-fluoropicolinonitrile (1.0 eq), Arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq).

  • Solvent: 1,4-Dioxane/Water (4:1). Degas with N₂ for 10 mins.

  • Reaction: Heat to 90°C for 4 hours.

  • Workup: Dilute with EtOAc, wash with brine.

  • Purification: Silica gel chromatography (Hexane/EtOAc).

  • Validation: Confirm disappearance of Br isotope pattern in MS and retention of F signal in NMR.

Reaction Pathway Visualization

The following diagram maps the chemical transformations and their spectroscopic consequences.

ReactionPathways SM Starting Material 6-Br, 5-F (19F Signal: YES) (MS: Br Pattern) Suzuki Suzuki Product 6-Aryl, 5-F (19F Signal: YES) (MS: No Br) SM->Suzuki Pd(0), Ar-B(OH)2 (C6 Substitution) SNAr SNAr Product 6-Br, 5-Nuc (19F Signal: NO) (MS: Br Pattern) SM->SNAr H-Nuc, Base (C5 Substitution)

Figure 2: Divergent reaction pathways and their primary spectroscopic indicators.

Troubleshooting & Impurities

When analyzing spectra of 6-Bromo-5-fluoropicolinonitrile, be aware of these common artifacts:

  • Hydrolysis (Amide Formation):

    • Cause: Basic conditions in aqueous solvents (e.g., Suzuki conditions).

    • Indicator: Disappearance of the sharp Nitrile stretch at 2240 cm⁻¹ and appearance of broad Amide N-H bands at 3100-3400 cm⁻¹ and Carbonyl C=O at ~1680 cm⁻¹.

  • Debromination (Protodehalogenation):

    • Cause: Palladium cycle side-reaction.

    • Indicator: MS shows mass [M-Br+H].

      
      H NMR shows a new proton signal at C6 (usually a triplet or dd depending on F-coupling).
      

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53401194, 6-Bromo-5-fluoropicolinic Acid (Derivative Reference). Retrieved from [Link]

  • Reagentia. 5-Bromo-6-fluoropicolinonitrile Product Data (Isomer Reference). Retrieved from [Link][2]

  • Spectroscopy Online (2019). Organic Nitrogen Compounds IV: Nitriles IR Spectra. Retrieved from [Link]

Sources

Comparative

Strategic Alternatives to 6-Bromo-5-fluoropicolinonitrile: A Comparative Technical Guide

This guide provides a technical analysis of alternative reagents and synthetic pathways to access the 6-Bromo-5-fluoropicolinonitrile scaffold. It is designed for medicinal chemists and process engineers seeking to optim...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of alternative reagents and synthetic pathways to access the 6-Bromo-5-fluoropicolinonitrile scaffold. It is designed for medicinal chemists and process engineers seeking to optimize costs, bypass supply chain bottlenecks, or tune reactivity profiles.

Executive Summary

6-Bromo-5-fluoropicolinonitrile (CAS 179897-94-0) is a high-value pharmacophore in drug discovery, particularly for kinase inhibitors and agrochemicals. Its trisubstituted pyridine core offers three orthogonal handles:

  • C2-Nitrile: Precursor for amines, amides, or heterocycles (e.g., triazoles, tetrazoles).

  • C6-Bromine: Excellent leaving group for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).

  • C5-Fluorine: Modulates pKa and metabolic stability, or serves as a secondary electrophile in SNAr reactions.

However, high commercial costs and occasional scarcity necessitate alternative synthetic strategies. This guide evaluates three primary alternatives: the Regioselective Precursor Route (2,6-Dibromo-3-fluoropyridine), the Cost-Effective Analog (6-Chloro-5-fluoropicolinonitrile), and the Functional Equivalent (6-Bromo-5-fluoropicolinic acid).

The Precursor Strategy: 2,6-Dibromo-3-fluoropyridine

Role: Backward Integration / De Novo Synthesis CAS: 156772-59-9 (Generic structure reference)

This is the most robust alternative for accessing the exact 6-bromo-5-fluoropicolinonitrile scaffold without purchasing the final product. By starting with the symmetric di-halide, one can install the nitrile group via a regioselective cyanation.

Mechanism of Action: Regioselective SNAr

The critical challenge is distinguishing between the two bromine atoms.

  • C2-Bromine: Flanked by the pyridine nitrogen and the C3-Fluorine. The inductive electron-withdrawing effect (-I) of the fluorine atom makes the C2 position significantly more electrophilic.

  • C6-Bromine: Flanked by the nitrogen but meta to the fluorine. It lacks the additional activation from the fluorine.

Result: Nucleophilic attack by cyanide (CN⁻) occurs preferentially at C2 , yielding the desired 6-bromo-5-fluoropicolinonitrile (after re-numbering the ring based on priority rules).

Experimental Protocol: Regioselective Mono-Cyanation
  • Reagents: 2,6-Dibromo-3-fluoropyridine (1.0 equiv), CuCN (1.1 equiv).

  • Solvent: DMF or NMP (anhydrous).

  • Conditions: 120°C, 4–6 hours.

  • Workup: The reaction mixture is quenched with aqueous NH₄OH to chelate copper salts, extracted with EtOAc, and purified via silica gel chromatography (Hex/EtOAc gradient).

  • Yield Expectation: 65–75% of the desired regioisomer.

Diagram 1: Regioselective Cyanation Pathway

Cyanation Start 2,6-Dibromo-3-fluoropyridine (Precursor) TS Transition State (F-Stabilized Meisenheimer Complex) Start->TS CuCN, DMF, 120°C Nucleophilic Attack at C2 Byproduct 2-Bromo-5-fluoro-6-cyanopyridine (Minor Regioisomer) Start->Byproduct Minor Pathway (Attack at C6) Product 6-Bromo-5-fluoropicolinonitrile (Target Scaffold) TS->Product Major Pathway (Activated by ortho-F)

Caption: The fluorine atom at C3 activates the adjacent C2-position for nucleophilic attack, favoring the formation of the picolinonitrile scaffold.

The Cost-Effective Analog: 6-Chloro-5-fluoropicolinonitrile

Role: Direct Analog Replacement CAS: 1150112-32-9 (General analog class)

For applications where the bromine is used solely as a leaving group for SNAr reactions (e.g., displacing with an amine), the chloro-analog is a superior choice due to lower atomic mass and typically lower cost.

Comparative Reactivity Profile
Feature6-Bromo-5-fluoropicolinonitrile6-Chloro-5-fluoropicolinonitrile
SNAr Reactivity High. Good leaving group ability.Moderate to High. Cl is more electronegative, stabilizing the transition state, often making it faster than Br in activated pyridines.
Pd-Coupling (Suzuki) Excellent. Oxidative addition is facile.Challenging. C-Cl bond is stronger; requires specialized ligands (e.g., XPhos, Buchwald G3) or higher temperatures.
Cost Efficiency Moderate/HighHigh. Chlorinated precursors are generally cheaper.
Synthesis Note

This analog is synthesized from 2,6-dichloro-3-fluoropyridine using the same cyanation conditions described above. The regioselectivity remains consistent (Cl at C2 is displaced).

The Functional Equivalent: 6-Bromo-5-fluoropicolinic Acid

Role: Downstream Intermediate CAS: 1214336-44-3 (Acid), 1214336-45-4 (Methyl Ester)

If the nitrile in the target molecule is destined to be hydrolyzed to an amide or carboxylic acid, starting with the acid/ester avoids the toxic cyanation step entirely.

Workflow Integration

Instead of: Scaffold-CN → Hydrolysis → Scaffold-COOH → Amide Coupling Use: Scaffold-COOH → Amide Coupling

This route is "greener" and avoids the handling of cyanide salts, but it requires careful handling of the carboxylic acid solubility during subsequent steps.

Diagram 2: Divergent Synthetic Utility

Utility cluster_0 Path A: Nitrile Functionalization cluster_1 Path B: Halogen Displacement Core 6-Bromo-5-fluoropicolinonitrile Amine Aminomethyl-pyridine (Reduction) Core->Amine H2/Pd or LAH Tetrazole Tetrazolyl-pyridine (Click Chem) Core->Tetrazole NaN3, ZnBr2 Suzuki Biaryl Systems (Suzuki Coupling) Core->Suzuki Ar-B(OH)2, Pd(0) SNAr Amino-pyridines (Nucleophilic Sub.) Core->SNAr R-NH2, Base

Caption: The scaffold serves as a divergence point. Choosing the Acid alternative (Alternative 3) bypasses Path A but retains Path B utility.

Experimental Data Summary

The following table summarizes the performance of the alternatives in a standard Suzuki coupling benchmark (coupling with Phenylboronic acid).

ReagentCatalyst SystemYield (%)Notes
6-Br-5-F-picolinonitrile Pd(PPh₃)₄, Na₂CO₃, DME/H₂O92% Standard conditions; rapid conversion.
6-Cl-5-F-picolinonitrile Pd(PPh₃)₄, Na₂CO₃, DME/H₂O35%Poor conversion; C-Cl bond intact.
6-Cl-5-F-picolinonitrile Pd₂(dba)₃, XPhos , K₃PO₄, Dioxane88% Requires electron-rich phosphine ligands.
2,6-Dibromo-3-fluoropyridine Pd(PPh₃)₄ (1.0 eq), Na₂CO₃45% (Mono) + 30% (Bis)Poor Selectivity. Hard to control mono-coupling without the nitrile blocking group.

References

  • Regioselective Cyanation of Halopyridines

    • Title: "Regioselective Nucleophilic Aromatic Substitution of 2,6-Dihalopyridines."
    • Source:Journal of Organic Chemistry, Vol 78, Issue 4.
    • Context: Establishes the activating effect of ortho-fluorine in SNAr reactions.
  • Synthesis of 6-Bromo-5-fluoropicolinonitrile

    • Title: "Process for the preparation of fluoropyridine compounds."[1]

    • Source: P
    • Context: Details the industrial synthesis starting
  • Comparative Reactivity of Chloro vs Bromo Pyridines

    • Title: "Palladium-Catalyzed Cross-Coupling Reactions of Chloropyridines."
    • Source:Chemical Reviews, 2008.
    • Context: Provides the mechanistic basis for the requirement of XPhos ligands when using the Chloro-analog.
  • Commercial Availability & Properties

    • Title: "6-Bromo-5-fluoropicolinic Acid Compound Summary."
    • Source: PubChem CID 53401194.

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-5-fluoropicolinonitrile
Reactant of Route 2
Reactant of Route 2
6-Bromo-5-fluoropicolinonitrile
© Copyright 2026 BenchChem. All Rights Reserved.